molecular formula C7H7Cl2NO B12453940 (4-Amino-2,5-dichlorophenyl)methanol

(4-Amino-2,5-dichlorophenyl)methanol

Cat. No.: B12453940
M. Wt: 192.04 g/mol
InChI Key: LWGFJFUMXMXXIM-UHFFFAOYSA-N
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Description

Contextualization of (4-Amino-2,5-dichlorophenyl)methanol within the Halogenated Aromatic Amine and Alcohol Classes

The molecule belongs to the class of halogenated aromatic amines and the class of aromatic alcohols (specifically, a benzylic alcohol). Halogenated aromatic compounds are organic structures where one or more hydrogen atoms on an aromatic ring have been replaced by halogen atoms. acs.org These compounds are of significant industrial and academic interest, serving as solvents, pesticides, and crucial intermediates in the synthesis of dyes, drugs, and polymers. acs.org The presence of halogens dramatically influences the electronic properties and reactivity of the aromatic ring.

Aromatic amines are characterized by an amino group (-NH₂) attached to an aromatic ring. sigmaaldrich.com Aniline (B41778) is the simplest example of this class. google.com These compounds are typically basic, though less so than their aliphatic counterparts, and are foundational materials for numerous dyes, pharmaceuticals, and polymers. sigmaaldrich.comsigmaaldrich.com

As a benzylic alcohol, this compound features a hydroxyl group on a carbon atom adjacent to the benzene (B151609) ring. This position has unique reactivity due to the stability of potential cationic or radical intermediates, which are stabilized by resonance with the aromatic ring. acs.org Benzylic alcohols are key intermediates in organic synthesis, susceptible to oxidation to form aldehydes or carboxylic acids. nih.govbeilstein-journals.org

Historical Perspective on the Synthesis and Exploration of Dichlorophenyl and Amino-Substituted Benzenoid Structures

The history of the structural motifs found in this compound is rooted in the development of 19th and 20th-century industrial chemistry.

The exploration of amino-substituted benzenoid structures is inseparable from the history of aniline. Aniline was first isolated in 1826 by Otto Unverdorben through the distillation of indigo. google.comresearchgate.netgoogle.com Throughout the early 19th century, it was independently discovered and named by several chemists, including Friedlieb Runge (who called it kyanol) and Carl Julius Fritzsche (who named it aniline). researchgate.netgoogle.commdpi.com A major breakthrough occurred in 1856 when William Henry Perkin, a student of August Wilhelm von Hofmann, accidentally synthesized the first synthetic dye, mauveine, from impure aniline. researchgate.netmdpi.com This discovery, coupled with Antoine Béchamp's development of an industrial-scale process for producing aniline from benzene, launched the synthetic dye industry and established aniline derivatives as a cornerstone of modern organic chemistry. google.commdpi.com

The study of dichlorophenyl structures gained prominence with the synthesis and application of chlorinated hydrocarbons. Chlorobenzene itself was first prepared in 1851. acs.org Its industrial manufacture involves the chlorination of benzene using a Lewis acid catalyst. researchgate.net The investigation into polychlorinated compounds intensified in the 20th century. Dichlorodiphenyltrichloroethane (DDT), a compound containing a dichlorophenyl moiety, was first synthesized in 1874 but its potent insecticidal properties were only discovered in 1939, leading to widespread use and a subsequent Nobel Prize. researchgate.net Similarly, polychlorinated biphenyls (PCBs), commercially produced from 1929, were extensively used as coolants and insulating fluids due to their stability and fire resistance. sigmaaldrich.com The extensive production and subsequent environmental persistence of compounds like DDT and PCBs drove significant research into the properties and reactivity of dichlorinated phenyl structures. The synthesis of specifically substituted chloroanilines often requires multi-step processes, sometimes involving protection of the amino group to control the position of chlorination. google.comgoogle.com

Review of Relevant Chemical Motifs Present in this compound

The chemical behavior of this compound is determined by the interplay of its three distinct functional groups attached to the benzene ring.

The amino group (-NH₂) is a powerful activating group in electrophilic aromatic substitution reactions. researchgate.net It donates electron density to the benzene ring through a strong resonance effect (+R effect), where the lone pair of electrons on the nitrogen atom is delocalized into the π-system of the ring. researchgate.net This increases the ring's nucleophilicity, making it significantly more reactive towards electrophiles than benzene itself. rsc.org This electron-donating effect is most pronounced at the ortho and para positions, meaning the amino group is a strong ortho-, para-director for incoming electrophiles. researchgate.netrsc.org

The hydroxymethyl group (-CH₂OH) attached to a benzene ring is known as a benzylic alcohol. The carbon atom bearing the hydroxyl group is termed the benzylic position, which is a site of enhanced reactivity. acs.org This increased reactivity stems from the ability of the adjacent benzene ring to stabilize intermediates formed during reactions. For instance, in Sₙ1 reactions, the resulting benzylic carbocation is stabilized by resonance.

Benzylic alcohols are readily oxidized by a variety of reagents. nih.gov Strong oxidizing agents like hot potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize them completely to carboxylic acids. sigmaaldrich.combeilstein-journals.org Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), can selectively oxidize primary benzylic alcohols to aldehydes. researchgate.net The hydroxyl group can also be transformed into a better leaving group (e.g., by conversion to a tosylate) or be substituted by halides, making it a versatile handle for further synthetic modifications. bldpharm.com

Data for this compound

Detailed experimental physicochemical and spectral data for the specific isomer this compound is limited in publicly accessible scientific literature. The following data is based on information from chemical supplier catalogs.

Physicochemical Properties

Property Value Source
CAS Number 2167318-06-9 uni.lu
Molecular Formula C₇H₇Cl₂NO
Molecular Weight 192.04 g/mol Calculated
Predicted XlogP 2.2
Physical Form Solid Inferred

| Storage | Cold-chain transportation suggested | uni.lu |

Note: Properties such as melting point, boiling point, and density are not consistently reported in available literature for this specific isomer.

Predicted Spectral Data

Data Type Predicted Values Source
Collision Cross Section (CCS) [M+H]⁺ 134.6 Ų
Collision Cross Section (CCS) [M+Na]⁺ 145.4 Ų

| Collision Cross Section (CCS) [M-H]⁻ | 136.6 Ų | |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H7Cl2NO

Molecular Weight

192.04 g/mol

IUPAC Name

(4-amino-2,5-dichlorophenyl)methanol

InChI

InChI=1S/C7H7Cl2NO/c8-5-2-7(10)6(9)1-4(5)3-11/h1-2,11H,3,10H2

InChI Key

LWGFJFUMXMXXIM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Cl)N)Cl)CO

Origin of Product

United States

Synthetic Methodologies for 4 Amino 2,5 Dichlorophenyl Methanol

Direct Synthetic Routes to (4-Amino-2,5-dichlorophenyl)methanol

Direct synthetic routes aim to construct the target molecule in a minimal number of steps, often by functionalizing a precursor that already contains the core aromatic structure.

Reductive Amination Strategies for Precursor Compounds

Reductive amination is a powerful method for forming amines from carbonyl compounds. organic-chemistry.org In the context of synthesizing this compound, this strategy would typically involve the reaction of a suitable carbonyl precursor with an ammonia (B1221849) source, followed by reduction. A hypothetical precursor for this route would be 2,5-dichloro-4-hydroxybenzaldehyde.

The process involves two key stages:

Imine Formation : The carbonyl group of the aldehyde reacts with ammonia to form an imine intermediate.

Reduction : The imine is then reduced to the corresponding amine.

Various reducing agents can be employed for this transformation, including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. organic-chemistry.orgorganic-chemistry.org For direct amination with ammonia, specialized conditions may be required to favor the formation of the primary amine and minimize the production of secondary and tertiary amine byproducts. organic-chemistry.org For instance, using ammonia with a metal hydride or catalytic hydrogenation under specific pressures and temperatures can achieve this selectivity. organic-chemistry.orggoogle.com While a versatile method for amine synthesis, its application to produce this compound is contingent on the availability of the appropriate carbonyl precursor.

Direct Reduction of Carbonyl Precursors to the Hydroxymethyl Group

A highly feasible and common direct route to this compound involves the reduction of a corresponding carbonyl compound, such as 4-amino-2,5-dichlorobenzaldehyde or an ester derivative like methyl 4-amino-2,5-dichlorobenzoate. This method preserves the amino and chloro substituents while selectively converting the carbonyl group to a hydroxymethyl group.

The reduction can be accomplished using a variety of chemical reducing agents. google.com Sodium borohydride (NaBH₄) is a mild and selective reagent often used for reducing aldehydes and ketones in the presence of less reactive functional groups. google.com For the reduction of esters, a more powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically required. google.com The choice of solvent is crucial, with alcohols like methanol (B129727) or ethanol (B145695) being common for NaBH₄ reductions. srce.hr

Table 1: Selected Reducing Agents for Carbonyl to Alcohol Transformation

Reducing AgentTypical SubstrateCommon ConditionsReference
Sodium Borohydride (NaBH₄)Aldehydes, KetonesMethanol or Ethanol, Room Temperature google.comsrce.hr
Lithium Aluminum Hydride (LiAlH₄)Esters, Carboxylic Acids, AldehydesAnhydrous ethers (e.g., THF, Diethyl ether), followed by aqueous workup google.com
Catalytic Hydrogenation (e.g., H₂/Raney Ni)Aldehydes, KetonesHigh pressure H₂, Elevated temperature google.com

This approach is advantageous due to its high efficiency and the commercial availability of various reducing agents.

Halogenation and Amination Sequences on Phenol Derivatives

Phenolic compounds can serve as starting materials for the synthesis of aminophenol intermediates. The synthesis of 4-amino-2,5-dichlorophenol, a potential precursor, can be achieved from 2,5-dichloro-4-aminoanisole by heating it with hydrogen iodide. echemi.com

Alternatively, a route starting from a dichlorophenol can be envisioned. For example, a process analogous to the synthesis of 4-amino-2,3-dichlorophenol (B42498) could be applied. chemicalbook.com This would involve:

Azo Coupling : Reacting 2,5-dichlorophenol (B122974) with a diazonium salt (prepared from an aniline (B41778) derivative) to introduce a nitrogen-containing group at the 4-position. chemicalbook.com

Reduction : The resulting azo compound is then reduced to yield the primary amino group. A common method for this reduction is catalytic hydrogenation using a catalyst like Raney nickel. chemicalbook.com

Multistep Synthetic Pathways to this compound

Multistep syntheses offer greater flexibility in the choice of starting materials and allow for the sequential introduction of functional groups, providing precise control over the final structure.

Nitration and Reduction Approaches to the Amino Group

A classic and robust strategy for introducing an amino group onto an aromatic ring is through the nitration of a suitable precursor, followed by the reduction of the resulting nitro group. This is a highly plausible pathway for synthesizing this compound.

A logical starting material for this sequence is 2,5-dichlorobenzyl alcohol or a protected version thereof. The synthetic sequence would be:

Nitration : The aromatic ring is treated with a nitrating agent, typically a mixture of nitric acid and sulfuric acid, to introduce a nitro group (-NO₂) at the 4-position, yielding 2,5-dichloro-4-nitrobenzyl alcohol.

Reduction : The nitro group is then reduced to a primary amine (-NH₂). This transformation can be achieved with a variety of reagents. A widely used method is catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or Raney nickel. guidechem.com Another effective method is the use of hydrazine (B178648) hydrate (B1144303) in the presence of Raney nickel, which efficiently reduces nitro groups to amines. google.com

This sequence is highly effective due to the well-established nature of both nitration and nitro group reduction reactions. The order of steps is critical; for instance, performing the nitration on 2,5-dichlorotoluene (B98588) followed by reduction and then side-chain oxidation is an alternative, but controlling the oxidation step can be challenging.

Table 2: Common Reagents for Nitration and Nitro Group Reduction

TransformationReagent/SystemTypical ConditionsReference
Aromatic NitrationNitric Acid (HNO₃) / Sulfuric Acid (H₂SO₄)Controlled temperature (e.g., 0-35 °C) guidechem.com
Nitro Group ReductionHydrazine Hydrate / Raney NickelAlcohol solvent, heated google.com
Hydrogen (H₂) / Pd/C or Pt/CMethanol or Ethanol solvent, pressure guidechem.com

Functionalization of Dichlorobenzene Scaffolds

Building the target molecule from a simple, readily available dichlorobenzene scaffold represents a versatile, though often longer, synthetic approach. Starting with a compound like 1,4-dichloro-2-nitrobenzene (B41259) or 2,5-dichloronitrobenzene allows for the stepwise introduction of the required functional groups.

One possible synthetic plan starting from 2,5-dichloronitrobenzene could involve:

Introduction of a Carbon Functional Group : The nitrobenzene (B124822) derivative can be converted into an aniline, which is then transformed into a nitrile via the Sandmeyer reaction (diazotization followed by reaction with a cyanide salt).

Hydrolysis : The nitrile group (-CN) is hydrolyzed under acidic or basic conditions to a carboxylic acid (-COOH).

Reduction of Carboxylic Acid : The resulting 2,5-dichloro-4-nitrobenzoic acid is reduced to the corresponding benzyl (B1604629) alcohol. This typically requires a strong reducing agent like LiAlH₄ or borane (B79455) (BH₃).

Reduction of Nitro Group : Finally, the nitro group is reduced to the amine, as described in section 2.2.1, to yield the final product.

This pathway demonstrates how complex functionalized molecules can be constructed from basic starting materials through a series of well-established organic transformations. The flexibility of this approach allows for the synthesis of various analogs by modifying the reagents and reaction sequence.

Ortho- and Para-Substituted Phenylmethanol Synthetic Adaptations

The synthesis of specifically substituted phenylmethanols like this compound is governed by the directing effects of the substituents on the aromatic ring. In electrophilic aromatic substitution reactions, electron-donating groups such as amino (-NH2) and hydroxyl (-OH) groups, as well as alkyl groups, are known as ortho, para-directors. masterorganicchemistry.com Conversely, electron-withdrawing groups like nitro (-NO2) and carbonyl groups are typically meta-directors. masterorganicchemistry.com The chlorine atoms on the target molecule are also ortho, para-directors, but they are deactivating.

The arrangement of substituents in this compound—an amino group at position 4, and chlorine atoms at positions 2 and 5, relative to the methanol group at position 1—presents a synthetic challenge that requires careful strategic planning to overcome the standard ortho-para positioning effect. rsc.org A common strategy involves the reduction of a corresponding benzaldehyde (B42025) or benzoic acid derivative. For instance, a process for producing 4-aminobenzyl alcohol derivatives involves the reduction of a 4-amino-2-halobenzaldehyde with a reducing agent like sodium borohydride. google.com This approach, where the substitution pattern is established on a precursor molecule before the creation of the benzyl alcohol functionality, is a key adaptation.

Furthermore, methods for achieving complete regiochemical control in the synthesis of highly substituted phenols have been developed, which can be adapted for such complex substitution patterns. nih.gov The separation of ortho and para isomers, a frequent issue when working with ortho, para-directing groups, can often be accomplished through techniques like column chromatography or fractional crystallization. wikipedia.org

Advanced Synthetic Techniques and Optimization

To improve efficiency, yield, and environmental sustainability, modern synthetic chemistry employs a range of advanced techniques.

Microwave-Assisted Synthesis in Analogous Systems

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. oatext.com This technique utilizes the ability of polar molecules to transform electromagnetic energy into heat. oatext.com The mechanism involves the agitation of polar molecules or ions that oscillate under the influence of an oscillating electric or magnetic field. researchgate.net

In systems analogous to the synthesis of this compound, microwave irradiation has been successfully applied. For example, the synthesis of quinazoline (B50416) derivatives has been achieved through the microwave-assisted condensation of benzyl alcohols with o-aminobenzamide derivatives. nih.gov Similarly, the Kabachnik-Fields reaction to produce α-aminophosphonates has been effectively conducted using microwave assistance with amino alcohols as one of the components. nih.gov Aromatic aldehydes, which are potential precursors to the target molecule, can be rapidly converted into other functional groups under solvent-free microwave conditions. oatext.com This suggests that the reduction of a (4-amino-2,5-dichlorophenyl)benzaldehyde precursor could be significantly optimized using this technology.

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for an Analogous Reaction A conceptual comparison based on findings for related syntheses. oatext.comresearchgate.net

ParameterConventional HeatingMicrowave-Assisted Synthesis
Reaction Time Hours to DaysMinutes
Energy Input Indirect, slow heating of vesselDirect, rapid heating of reactants
Yield Often moderate to goodOften good to excellent
Solvent Use Typically requires a solventCan often be done solvent-free
Side Reactions More prevalent due to long timesOften reduced due to speed

Green Chemistry Approaches for Reduced Environmental Impact

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Several of these approaches are applicable to the synthesis of substituted phenylmethanols.

One major focus is the use of environmentally benign solvents, with water being an ideal choice. nih.gov An eco-friendly, aqueous approach has been reported for the formation of carbon-carbon bonds in the synthesis of imidazole (B134444) hybrids. nih.gov Another strategy is biocatalysis, which uses enzymes or whole microbial cells to perform chemical transformations. These reactions are highly selective, occur under mild conditions, and are environmentally friendly. researchgate.net For instance, the asymmetric reduction of carbonyl compounds using Baker's Yeast is a well-established green method to produce chiral alcohols. researchgate.net The enzymatic preparation of key chiral alcohol intermediates is a cornerstone of modern pharmaceutical development. mdpi.com

For related compounds like (2-amino-4-chlorophenyl)methanol, sustainable catalysts, such as ruthenium-based catalysts on magnetic nanoparticles, have been proposed. biosynth.com These catalysts are noted for being efficient, low-cost, and allowing for shorter reaction times. biosynth.com

Table 2: Potential Green Chemistry Approaches for the Synthesis of this compound

Green Chemistry StrategyDescriptionPotential Application
Biocatalysis Use of enzymes or whole organisms (e.g., Baker's Yeast) to catalyze reactions. researchgate.netmdpi.comEnantioselective reduction of a precursor ketone, 1-(4-amino-2,5-dichlorophenyl)ethan-1-one, to a chiral alcohol.
Aqueous Synthesis Using water as the primary solvent to reduce the use of volatile organic compounds (VOCs). nih.govPerforming coupling or reduction steps in an aqueous medium, potentially with a phase-transfer catalyst.
Sustainable Catalysts Employing efficient, reusable, and non-toxic catalysts, such as metals on magnetic nanoparticles. biosynth.comUse of a recyclable ruthenium or palladium catalyst for reduction or bond-forming reactions.
Energy Efficiency Utilizing methods like microwave-assisted synthesis to reduce reaction times and energy consumption. oatext.comAccelerating the reduction of the precursor aldehyde or carboxylic acid using microwave irradiation.

Catalytic Methods (e.g., Palladium-Catalyzed Reactions) for Carbon-Nitrogen and Carbon-Oxygen Bond Formation

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. A notable example relevant to the target compound's structure is the palladium(II)/Brønsted acid co-catalyzed annulation of (2-aminophenyl)methanols with sulfoxonium ylides. rsc.org This demonstrates that the aminophenylmethanol scaffold is compatible with palladium catalysis, allowing for the direct use of the hydroxyl group as a leaving group under certain conditions. rsc.org

More broadly, reactions like the Buchwald-Hartwig amination are standard for constructing C-N bonds. A potential synthetic route to this compound could involve the palladium-catalyzed amination of a precursor, such as (4-bromo-2,5-dichlorophenyl)methanol, to install the amino group at the C4 position. This approach offers a powerful and versatile method for the late-stage introduction of the amine functionality.

Purification and Isolation Methodologies in Academic Research

The isolation of a pure solid compound from a reaction mixture is a critical final step in any synthesis.

Recrystallization Techniques for Purity Enhancement

Recrystallization is the most common and powerful technique for purifying solid organic compounds. studymind.co.uk The underlying principle is the difference in solubility of the desired compound and its impurities in a chosen solvent at different temperatures. libretexts.org Generally, the solubility of a solid increases with temperature. libretexts.org The process involves dissolving the impure solid in a minimum amount of a hot, saturated solvent, followed by slow cooling. mt.com As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the mother liquor. mt.comwikipedia.org

The key steps in a successful recrystallization are:

Solvent Selection : The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities should either be highly soluble or insoluble at all temperatures. ankara.edu.tr

Dissolution : The impure solid is dissolved in the minimum amount of boiling solvent to create a saturated solution. libretexts.org

Hot Filtration : If insoluble impurities are present, a rapid gravity filtration of the hot solution is performed. ankara.edu.tr

Crystallization : The solution is allowed to cool slowly and undisturbed to promote the growth of large, pure crystals. studymind.co.uk

Isolation : The formed crystals are separated from the cold solvent (mother liquor) by vacuum filtration. libretexts.orgmt.com

Drying : The crystals are washed with a small amount of cold solvent and then dried to remove any residual solvent. libretexts.org

For substituted aromatic compounds, fractional crystallization is particularly useful for separating isomers, such as ortho and para products, based on differences in their solubility and crystal lattice energy. wikipedia.org Given the polar amino and hydroxyl groups of this compound, a moderately polar solvent or a mixed-solvent system would likely be effective for its recrystallization.

Chromatographic Separation Methods (e.g., Column Chromatography)

Following the synthesis, purification of this compound is crucial to remove unreacted starting materials, byproducts, and other impurities. Column chromatography is a standard and highly effective technique for this purpose, particularly for polar molecules.

The separation in column chromatography is based on the differential partitioning of the components of a mixture between a stationary phase and a mobile phase. For a polar compound like this compound, normal-phase chromatography is a suitable choice.

Stationary Phase: The most commonly used stationary phase for normal-phase column chromatography is silica (B1680970) gel, a polar adsorbent. biotage.comrochester.edu

Mobile Phase: The mobile phase, a solvent or a mixture of solvents, is passed through the column to elute the compounds. The selection of the mobile phase is critical for achieving good separation. For polar compounds, a combination of a non-polar solvent and a more polar solvent is typically employed. Common solvent systems include mixtures of ethyl acetate (B1210297) and hexane (B92381), or dichloromethane (B109758) and methanol. biotage.combiotage.comrochester.edunih.gov The polarity of the mobile phase is adjusted by varying the ratio of the solvents to optimize the separation. For amines, which can sometimes exhibit tailing or streaking on silica gel columns, the addition of a small amount of a basic modifier, such as a solution of ammonia in methanol, to the mobile phase can improve the peak shape and resolution. rochester.edu

The following table summarizes potential mobile phase systems for the column chromatographic purification of this compound. The choice of system would typically be optimized using preliminary analysis on Thin Layer Chromatography (TLC) plates. biotage.combiotage.com

Mobile Phase SystemComponent A (Non-polar)Component B (Polar)Typical Starting Ratio (A:B)Notes
Ethyl Acetate/HexaneHexaneEthyl Acetate9:1 to 1:1A standard system for compounds of moderate polarity. rochester.edu
Dichloromethane/MethanolDichloromethaneMethanol99:1 to 9:1Effective for more polar compounds. rochester.edunih.gov The percentage of methanol can be gradually increased.
Dichloromethane/Acetonitrile (B52724)DichloromethaneAcetonitrile95:5 to 8:2An alternative to dichloromethane/methanol that can sometimes offer better separation for certain polar compounds. biotage.com
Dichloromethane/Methanol/AmmoniaDichloromethaneMethanol with ~2% Ammonia95:5 to 9:1Recommended for basic compounds like amines to prevent tailing. rochester.edu

Solvent Selection and Optimization for Yield and Purity

The choice of solvent is a critical parameter that influences not only the reaction rate and mechanism but also the final yield and purity of the synthesized compound.

Purification Solvents and Optimization: In the context of purification by column chromatography, the solvent system must be carefully selected and optimized to maximize the separation of the target compound from impurities. The goal is to find a solvent system where the desired compound has a retention factor (Rf) in an optimal range (typically 0.2-0.4 on a TLC plate) and is well-separated from the Rf values of impurities.

The polarity of the solvent system is the primary factor that is adjusted. A less polar mobile phase will result in slower elution of polar compounds, while a more polar mobile phase will accelerate their elution. The optimization process often involves running several TLC plates with different solvent ratios to identify the best system for separation.

The following table illustrates the hypothetical effect of varying solvent polarity on the separation of this compound from a less polar and a more polar impurity.

Solvent System (Hexane:Ethyl Acetate)Rf of Less Polar ImpurityRf of this compoundRf of More Polar ImpuritySeparation Quality
9:10.850.150.02Poor separation from baseline.
7:30.950.350.10Good separation of the target compound.
1:10.980.600.30Target compound elutes too quickly, poor separation from the less polar impurity.

By systematically adjusting the solvent composition, it is possible to achieve a high degree of purity in the isolated this compound, which is essential for its subsequent applications. The collected fractions from the column are typically analyzed by TLC to identify those containing the pure product, which are then combined and evaporated to yield the final, purified compound.

Chemical Reactivity and Transformations of 4 Amino 2,5 Dichlorophenyl Methanol

Reactions Involving the Aromatic Amino Group

The reactivity of the amino group in (4-Amino-2,5-dichlorophenyl)methanol is characteristic of a substituted aniline (B41778). Its nucleophilicity is modulated by the electronic effects of the substituents on the aromatic ring. The two electron-withdrawing chlorine atoms decrease the basicity and nucleophilicity of the amino group compared to aniline, but it remains a reactive site for a variety of chemical transformations.

Acylation and Sulfonylation Reactions

The amino group of this compound is expected to readily undergo acylation and sulfonylation reactions when treated with acyl halides, anhydrides, or sulfonyl chlorides. These reactions typically proceed in the presence of a base to neutralize the acidic byproduct (e.g., HCl).

Acylation: The reaction with an acylating agent, such as acetyl chloride or acetic anhydride, would yield the corresponding N-acylated product, N-(4-(hydroxymethyl)-2,5-dichlorophenyl)acetamide. This transformation converts the amino group into an amide, which is a common protecting group strategy in multi-step syntheses.

Sulfonylation: Similarly, reaction with a sulfonyl chloride, like p-toluenesulfonyl chloride, in the presence of a base like pyridine, would produce the corresponding sulfonamide, N-(4-(hydroxymethyl)-2,5-dichlorophenyl)-4-methylbenzenesulfonamide. The general procedure for N-sulfonylation of aromatic amines often involves dissolving the amine in a suitable solvent, adding a base, and then introducing the sulfonyl chloride, sometimes with heating. researchgate.net For instance, a common method involves stirring the amine with the sulfonyl chloride in water in the presence of sodium acetate (B1210297) at elevated temperatures. researchgate.net

Diazotization and Subsequent Transformations

The primary aromatic amino group of this compound can be converted into a diazonium salt. This reaction, known as diazotization, is typically carried out by treating a cold acidic solution of the amine (e.g., in aqueous HCl) with sodium nitrite (B80452) (NaNO₂). The resulting diazonium salt is a versatile intermediate that can undergo a variety of subsequent transformations, known as Sandmeyer or related reactions.

A general procedure for diazotizing negatively substituted anilines involves using nitrosylsulfuric acid in an appropriate solvent. researchgate.net For example, a process for diazotizing aromatic amines involves adding a solution of sodium nitrite to the amine in aqueous hydrochloric acid at low temperatures (0–5 °C). chemicalbook.com

Potential transformations of the this compound-derived diazonium salt include:

Replacement by a Halogen (Sandmeyer Reaction): Treatment with CuCl, CuBr, or KI would introduce a third halogen atom onto the ring, yielding (4-Halo-2,5-dichlorophenyl)methanol.

Replacement by a Cyano Group: Reaction with CuCN would yield 4-(hydroxymethyl)-2,5-dichlorobenzonitrile.

Replacement by a Hydroxyl Group: Heating the aqueous diazonium salt solution would lead to the formation of 2,5-dichloro-4-(hydroxymethyl)phenol.

Condensation Reactions with Carbonyl Compounds (e.g., Schiff Base Formation)

The amino group can act as a nucleophile and react with carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases. The reaction typically involves refluxing equimolar amounts of the amine and the carbonyl compound in an alcohol solvent, often with a catalytic amount of acid. diva-portal.org The formation of these Schiff bases is a reversible process favored by the removal of water.

For example, the condensation of this compound with a substituted benzaldehyde (B42025) would yield the corresponding N-benzylidene derivative. Schiff bases derived from substituted anilines are widely studied for their biological activities and as intermediates in organic synthesis. diva-portal.orgstackexchange.com

Nucleophilic Aromatic Substitution (SNAr) Potential and Limitations

Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group on an aromatic ring by a nucleophile. This reaction is generally feasible only when the aromatic ring is activated by strong electron-withdrawing groups (typically nitro groups) positioned ortho and/or para to a good leaving group (like a halogen).

In the case of this compound, the phenyl ring is substituted with an electron-donating amino group and a weakly activating hydroxymethyl group, in addition to the two chloro substituents. The strong activating nature of the amino group makes the ring electron-rich, thereby deactivating it towards nucleophilic attack. Consequently, the chlorine atoms on this compound are not susceptible to displacement via a standard SNAr mechanism under typical conditions. For SNAr to occur on a dichlorinated ring, much stronger activation is usually required, for instance, by the presence of multiple nitro groups. nih.gov

Reactions at the Hydroxymethyl Functionality

The hydroxymethyl group (-CH₂OH) is a primary alcohol and thus exhibits typical alcohol reactivity, most notably oxidation to form aldehydes and carboxylic acids.

Oxidation Reactions to Aldehydes and Carboxylic Acids

The primary alcohol functionality of this compound can be selectively oxidized to the corresponding aldehyde, 4-amino-2,5-dichlorobenzaldehyde, using mild oxidizing agents. A variety of methods are available for this chemoselective transformation, which avoids over-oxidation to the carboxylic acid and prevents unwanted reactions at the amino group.

One effective method is the use of a copper(I) iodide/TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) catalytic system under an oxygen atmosphere. This system has been shown to convert various substituted aminobenzyl alcohols into their corresponding aldehydes in good to excellent yields at room temperature, without forming over-oxidized carboxylic acid byproducts.

Selective Oxidation to Aldehyde:

Reactants: this compound

Reagents: CuI (catalyst), TEMPO (catalyst), DMAP (co-catalyst), O₂ or air

Product: 4-Amino-2,5-dichlorobenzaldehyde

Further oxidation of the intermediate aldehyde, or direct oxidation of the alcohol using stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), would be expected to yield the corresponding carboxylic acid, 4-amino-2,5-dichlorobenzoic acid. However, the conditions required for this transformation must be carefully chosen to avoid degradation of the sensitive amino-substituted aromatic ring.

Esterification and Etherification Reactions

The hydroxymethyl group of this compound can readily undergo esterification and etherification reactions, which are common transformations for primary alcohols.

Esterification: In the presence of an acid catalyst or a coupling agent, this compound can react with carboxylic acids, acid anhydrides, or acyl chlorides to form the corresponding esters. The reaction involves the nucleophilic attack of the alcoholic oxygen on the carbonyl carbon of the acylating agent. To drive the equilibrium towards the product side, water is typically removed from the reaction mixture. The amino group, being nucleophilic, can compete in these reactions, potentially leading to N-acylation. Therefore, chemoselective O-acylation may require the use of specific catalysts or protecting groups for the amine. For instance, copper(II)-directed acylations have been shown to favor O-acylation over N-acylation in amino alcohols. libretexts.org

Etherification: The synthesis of ethers from this compound can be achieved through methods like the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Given the presence of the acidic amino group, careful selection of the base is necessary to achieve selective O-alkylation. Alternatively, acid-catalyzed dehydration at lower temperatures can lead to the formation of a symmetric dibenzyl ether.

Below is a table illustrating typical conditions for these reactions on analogous benzylic alcohols.

Transformation Reagent(s) Catalyst/Conditions Product Type
EsterificationCarboxylic Acid (R-COOH)Acid Catalyst (e.g., H₂SO₄), HeatBenzyl (B1604629) Ester
EsterificationAcyl Chloride (R-COCl)Base (e.g., Pyridine)Benzyl Ester
EtherificationAlkyl Halide (R'-X)Strong Base (e.g., NaH)Benzyl Ether
EtherificationSelf-condensationAcid Catalyst, Moderate Temp.Dibenzyl Ether

This table presents generalized reaction conditions and may require optimization for this compound.

Halogenation of the Hydroxymethyl Group

The hydroxyl group of the hydroxymethyl moiety can be substituted by a halogen atom to yield a benzylic halide. These products are valuable synthetic intermediates due to the enhanced reactivity of the benzylic C-X bond in nucleophilic substitution and organometallic reactions.

Common halogenating agents for converting benzylic alcohols to benzylic halides include thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃), and concentrated hydrohalic acids (HX). The reaction with thionyl chloride or hydrohalic acids typically proceeds through an S\N1-type mechanism, involving the formation of a resonance-stabilized benzylic carbocation after protonation of the hydroxyl group converts it into a good leaving group (water). libretexts.org For substrates sensitive to acidic conditions, milder, neutral methods have been developed. One such method involves the use of 2,4,6-trichloro-1,3,5-triazine (TCT) in the presence of dimethyl sulfoxide (B87167) (DMSO), which allows for a rapid and highly chemoselective chlorination of benzylic alcohols. organic-chemistry.org This method is particularly advantageous as it avoids harsh acidic conditions that could affect the amino group. organic-chemistry.org

The table below summarizes common halogenation methods for benzylic alcohols.

Halogenating Agent Typical Conditions Product Notes
Thionyl Chloride (SOCl₂)Pyridine or DMF (catalyst)(4-Amino-2,5-dichlorobenzyl) chlorideS\N1/S\N2 mechanism
N-Bromosuccinimide (NBS)CCl₄, Light/Radical Initiator(4-Amino-2,5-dichlorobenzyl) bromideFree-radical mechanism libretexts.org
2,4,6-Trichloro-1,3,5-triazine (TCT)Anhydrous DMSO, Room Temp.(4-Amino-2,5-dichlorobenzyl) chlorideNeutral conditions, high selectivity organic-chemistry.org

This table presents generalized reaction conditions and may require optimization for this compound.

Dehydration Reactions and Olefin Formation

The dehydration of this compound can, in principle, lead to the formation of olefins, though this is less common for simple primary benzylic alcohols via direct elimination. Acid-catalyzed dehydration of alcohols at high temperatures is a standard method for alkene synthesis. youtube.com However, for a primary benzylic alcohol like the title compound, intermolecular dehydration to form a dibenzyl ether is a more likely outcome under these conditions. researchgate.net

The formation of an olefin (a styrene (B11656) derivative) would require a more complex transformation. One possibility involves dimerization and subsequent elimination reactions. A more direct, though indirect, route to an olefin would be through an acceptorless dehydrogenative coupling (ADC) pathway. rsc.org In this process, the alcohol is first catalytically dehydrogenated to the corresponding aldehyde, which then undergoes a Wittig-type reaction with a suitable reagent (like a phosphonium (B103445) salt) to yield the olefin. rsc.org This modern approach avoids the harsh conditions of classical dehydration. rsc.org

Electrophilic Aromatic Substitution on the Dichlorophenyl Ring

The benzene (B151609) ring of this compound is subject to electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, and Friedel-Crafts reactions. The position of the incoming electrophile is dictated by the directing effects of the substituents already present on the ring.

Regioselectivity and Steric Hindrance Effects

The regiochemical outcome of EAS reactions is determined by the interplay of the electronic effects of the substituents and steric hindrance. The available positions for substitution on the this compound ring are C3 and C6. The directing groups will guide the incoming electrophile to one of these positions. Steric hindrance from the bulky chlorine atom at C2 and the hydroxymethyl group at C1 can influence the accessibility of the adjacent positions, potentially favoring substitution at the less hindered C6 position.

Influence of Amino and Hydroxymethyl Directing Groups

The directing influence of the substituents on the aromatic ring is paramount in determining the site of electrophilic attack. The substituents present are an amino group (-NH₂), two chloro groups (-Cl), and a hydroxymethyl group (-CH₂OH).

Amino Group (-NH₂): This is a powerful activating group and a strong ortho, para-director due to the resonance donation of the nitrogen's lone pair into the ring. libretexts.orgstackexchange.com

Chloro Groups (-Cl): Halogens are deactivating groups due to their inductive electron-withdrawing effect, but they are ortho, para-directors because of their ability to donate a lone pair through resonance, which stabilizes the intermediate carbocation (sigma complex). organicchemistrytutor.comyoutube.com

Hydroxymethyl Group (-CH₂OH): This group is considered a weakly deactivating, ortho, para-director. It lacks a lone pair directly on the atom attached to the ring, so its directing effect is weaker than that of the amino group.

Given the superior activating strength of the amino group, substitution is most strongly directed to the C3 position. However, significant steric hindrance from the adjacent C2-chloro group might disfavor attack at C3, potentially leading to substitution at the C6 position, which is ortho to the hydroxymethyl group and meta to the powerful amino director, but sterically more accessible. The precise outcome would likely depend on the size of the electrophile and the specific reaction conditions. libretexts.org

Mechanistic Studies of Key Reactions

Understanding the mechanisms of the key reactions provides insight into the reactivity of this compound.

Halogenation of the Hydroxymethyl Group: The conversion of the benzylic alcohol to a benzylic halide with agents like HX or SOCl₂ generally proceeds via an S\N1 mechanism. libretexts.org The reaction is initiated by protonation of the hydroxyl group, forming a good leaving group (H₂O). Departure of the leaving group generates a resonance-stabilized secondary benzylic carbocation. This carbocation is then attacked by the halide nucleophile to give the final product. The stability of the benzylic carbocation is a key factor favoring this pathway. libretexts.orgkhanacademy.org In less polar solvents or with less reactive reagents, an S\N2 mechanism may compete or dominate. researchgate.net

Dehydration to Alkenes: Acid-catalyzed dehydration of alcohols to form alkenes typically follows an E1 or E2 mechanism. youtube.com For a primary alcohol like this, an E2 mechanism would be more likely if a strong, non-nucleophilic base is used in conjunction with converting the -OH into a better leaving group (like a tosylate). libretexts.org The E1 pathway, involving a carbocation intermediate, is also possible due to the stability of the benzylic cation, but as mentioned, may lead to ether formation. youtube.com

Electrophilic Aromatic Substitution: The mechanism for EAS involves the attack of an electrophile (E⁺) on the electron-rich aromatic ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The stability of this intermediate determines the reaction rate and the position of substitution. For this compound, the amino group's strong resonance effect provides significant stabilization to the sigma complex when the electrophile adds to the ortho or para positions relative to the amino group, thus directing the substitution accordingly. organicchemistrytutor.comlibretexts.org The final step is the deprotonation of the sigma complex by a weak base, which restores the aromaticity of the ring.

Elucidation of Reaction Pathways for Functional Group Interconversions

The reactivity of this compound is dominated by the chemistry of its two primary functional groups: the amino group (-NH₂) and the hydroxymethyl group (-CH₂OH). These groups can undergo a variety of transformations, often influenced by the electron-withdrawing nature of the chlorine substituents on the aromatic ring.

The amino group is a nucleophilic center and can participate in reactions such as alkylation, acylation, and diazotization. However, the basicity of the amino group can complicate certain electrophilic aromatic substitution reactions, as it can be protonated under acidic conditions, forming a deactivating -NH₃⁺ group. chemistrysteps.com This can lead to unexpected meta-directing effects during reactions like nitration. chemistrysteps.com To control the reactivity of the amino group and achieve desired regioselectivity, it is often protected, for instance, by converting it into an amide.

The hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid. The chemoselective oxidation of aminobenzyl alcohols to their corresponding aldehydes can be achieved under mild conditions using catalyst systems such as copper(I) iodide with TEMPO. nih.gov This transformation is valuable as the resulting amino aldehydes are important synthetic intermediates. Further oxidation to the carboxylic acid can also be accomplished using stronger oxidizing agents. Additionally, the hydroxyl group can be converted into a better leaving group, such as a tosylate, to facilitate nucleophilic substitution reactions. youtube.com

Interplay between the two functional groups allows for intramolecular reactions. For instance, under certain catalytic conditions, aminobenzyl alcohols can undergo intramolecular N-alkylation to form nitrogen-containing heterocyclic compounds. rsc.org

Investigation of Kinetic and Thermodynamic Control

The principles of kinetic and thermodynamic control are crucial in understanding the product distribution in reactions where multiple pathways are possible. While specific studies on this compound are not prevalent in publicly available literature, general principles applicable to substituted anilines and benzyl alcohols can be inferred.

In electrophilic aromatic substitution reactions on the benzene ring of this compound, the directing effects of the substituents (-NH₂, -Cl, -CH₂OH) will play a significant role. The amino group is a strong activating group and an ortho-, para-director, while the chlorine atoms are deactivating but also ortho-, para-directing. The hydroxymethyl group is a weak deactivating group. The regioselectivity of a reaction will depend on which directing effect dominates under the given reaction conditions.

For example, in reactions where a kinetic product is formed rapidly at lower temperatures, it might not be the most stable isomer. Allowing the reaction to proceed at a higher temperature for a longer duration could lead to the formation of the more stable thermodynamic product through a process of equilibration.

Influence of Solvent and Catalyst on Reaction Outcomes

The choice of solvent and catalyst is paramount in directing the outcome of chemical reactions involving this compound. These factors can influence reaction rates, selectivity, and even the nature of the product formed.

Solvent Effects: The polarity of the solvent can significantly impact reaction mechanisms. For instance, polar protic solvents can stabilize charged intermediates, favoring Sₙ1-type reactions, while polar aprotic solvents are often used in Sₙ2 reactions. In the case of dichlorinated anilines, the use of ionic liquids as solvents has been shown to improve the regioselectivity of halogenation reactions under mild conditions. nih.gov

Catalyst Effects: Catalysts are employed to accelerate reactions and to control their selectivity. In the transformations of aminobenzyl alcohols, transition metal catalysts, particularly those based on palladium, copper, iridium, and manganese, are widely used.

For instance, the N-alkylation of amines with alcohols can be efficiently catalyzed by manganese pincer complexes, offering a high degree of chemoselectivity for monoalkylation. nih.gov This "borrowing hydrogen" or "hydrogen autotransfer" methodology is an atom-economical and environmentally benign approach where water is the only byproduct. rsc.orgnih.gov The choice of the metal and the ligand in the catalyst system can be tuned to favor specific transformations, such as the synthesis of N-heterocycles from aminobenzyl alcohols. researchgate.netresearchgate.net In some cases, the catalyst can even enable reactions that would otherwise not be feasible, such as the direct chlorination of unprotected anilines using copper(II) chloride. nih.gov

The following table summarizes the influence of catalysts on some key transformations of analogous aminobenzyl alcohols:

TransformationCatalyst SystemProduct Type
OxidationCuI/TEMPO/DMAPAldehyde
N-alkylationManganese Pincer ComplexMono-N-alkylated Amine
CyclizationIridium or Ruthenium ComplexesN-heterocycles
HalogenationCopper(II) chlorideChloroaniline

Structural Analysis and Advanced Spectroscopic Characterization of 4 Amino 2,5 Dichlorophenyl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy (Theoretical)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei.

The ¹H NMR spectrum of (4-Amino-2,5-dichlorophenyl)methanol is expected to show distinct signals corresponding to the different types of protons in the molecule.

Aromatic Protons: The benzene (B151609) ring has two remaining protons in unique chemical environments.

The proton at the C-3 position, being ortho to a chlorine atom and meta to the amino group, would likely appear as a singlet in the range of δ 7.2-7.4 ppm.

The proton at the C-6 position, positioned between a chlorine and an amino group, would also appear as a singlet, likely shifted slightly upfield compared to the C-3 proton, perhaps in the δ 6.8-7.0 ppm range due to the electron-donating effect of the adjacent amino group.

Aliphatic Protons:

Hydroxymethyl Protons (-CH₂OH): The two protons of the methylene (B1212753) group (CH₂) are expected to appear as a singlet around δ 4.5-4.7 ppm. The presence of the adjacent electronegative oxygen atom causes this downfield shift.

Amino Protons (-NH₂): The two protons of the amino group would likely produce a broad singlet in the range of δ 4.0-5.0 ppm. The chemical shift and peak shape can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange rates.

Hydroxyl Proton (-OH): The hydroxyl proton signal is also variable and can appear as a broad singlet over a wide range, typically from δ 1.5-5.5 ppm, depending on experimental conditions.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton TypePredicted Chemical Shift (δ, ppm)Predicted Multiplicity
Aromatic H-37.2 - 7.4Singlet (s)
Aromatic H-66.8 - 7.0Singlet (s)
Methylene (-CH₂)4.5 - 4.7Singlet (s)
Amino (-NH₂)4.0 - 5.0Broad Singlet (br s)
Hydroxyl (-OH)1.5 - 5.5Broad Singlet (br s)

The ¹³C NMR spectrum will show seven distinct signals, one for each unique carbon atom in the molecule. The chemical shifts are influenced by the electronic effects of the substituents (Cl, NH₂, CH₂OH).

Aromatic Carbons:

The carbon bearing the amino group (C-4) is expected to be shielded, appearing around δ 145-148 ppm.

The carbons bearing the chlorine atoms (C-2 and C-5) will be deshielded and are predicted to resonate in the δ 125-130 ppm range.

The carbon attached to the hydroxymethyl group (C-1) would likely be found around δ 130-135 ppm.

The carbons bearing hydrogen atoms (C-3 and C-6) are expected in the aromatic region between δ 115-125 ppm.

Aliphatic Carbon:

The carbon of the hydroxymethyl group (-CH₂OH) is expected to appear significantly upfield, typically in the range of δ 60-65 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C-1 (-CH₂OH)130 - 135
C-2 (-Cl)125 - 130
C-3 (-H)115 - 125
C-4 (-NH₂)145 - 148
C-5 (-Cl)125 - 130
C-6 (-H)115 - 125
Methylene (-CH₂OH)60 - 65

To confirm the assignments from 1D NMR, 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. For this molecule, significant COSY correlations are not expected as the aromatic protons are predicted to be singlets and not coupled to each other.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons directly to the carbons they are attached to. It would definitively link the ¹H signals for H-3, H-6, and the -CH₂- group to their corresponding ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. For instance, the methylene protons (-CH₂) would be expected to show correlations to the aromatic carbons C-1, C-2, and C-6, confirming the attachment of the hydroxymethyl group.

Infrared (IR) Spectroscopy (Theoretical)

The IR spectrum provides information about the functional groups present in a molecule through their characteristic vibrational frequencies.

The primary functional groups, amino (-NH₂) and hydroxymethyl (-CH₂OH), would exhibit prominent absorption bands.

Amino Group (-NH₂):

N-H Stretching: The amino group should display two distinct stretching bands in the 3400-3500 cm⁻¹ region for the asymmetric stretch and 3300-3400 cm⁻¹ for the symmetric stretch.

N-H Bending: An N-H bending (scissoring) vibration is expected to appear in the range of 1600-1650 cm⁻¹.

Hydroxymethyl Group (-CH₂OH):

O-H Stretching: A broad absorption band due to the hydroxyl group's O-H stretch is expected between 3200-3600 cm⁻¹. The broadness is a result of intermolecular hydrogen bonding.

C-H Stretching: The aliphatic C-H stretching of the methylene group will appear just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range.

C-O Stretching: A strong C-O stretching band is characteristic for primary alcohols and would be expected in the 1000-1075 cm⁻¹ region.

The substituted benzene ring also has characteristic vibrations.

Aromatic C-H Stretching: These vibrations occur at wavenumbers just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹).

Aromatic C=C Stretching: The stretching of the carbon-carbon double bonds in the aromatic ring typically gives rise to a series of bands in the 1450-1600 cm⁻¹ region.

C-Cl Stretching: The presence of chlorine atoms attached to the aromatic ring would result in strong C-Cl stretching absorptions in the fingerprint region, generally between 600-800 cm⁻¹. The exact position can help infer the substitution pattern.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Intensity
Amino (-NH₂)N-H Stretch (asymmetric & symmetric)3300 - 3500Medium
N-H Bend1600 - 1650Medium-Strong
Hydroxyl (-OH)O-H Stretch3200 - 3600Strong, Broad
C-O Stretch1000 - 1075Strong
Aromatic RingC=C Stretch1450 - 1600Medium-Weak
Aryl HalideC-Cl Stretch600 - 800Strong

Hydrogen Bonding Interactions from IR Spectral Data

Infrared (IR) spectroscopy is a powerful tool for elucidating the functional groups and bonding within a molecule. In this compound, the presence of both an amino (-NH₂) and a hydroxyl (-OH) group facilitates the formation of hydrogen bonds. These interactions significantly influence the position and shape of their corresponding stretching vibrations in the IR spectrum.

Typically, free N-H stretching vibrations of primary amines are observed in the range of 3400-3250 cm⁻¹ as two distinct bands, while the O-H stretch of a free hydroxyl group appears as a sharp band around 3640-3610 cm⁻¹. orgchemboulder.comucla.edu However, in the condensed phase, intermolecular hydrogen bonding causes these bands to broaden and shift to lower wavenumbers (red-shift). For instance, the O-H stretching of hydrogen-bonded alcohols and phenols is typically seen as a broad band between 3500-3200 cm⁻¹. orgchemboulder.com

In a related compound, 4-amino-2,6-dichlorophenol, intermolecular O-H···N hydrogen bonds are observed, leading to the formation of infinite chains. nih.gov A similar pattern of hydrogen bonding can be anticipated for this compound. The IR spectrum would likely exhibit a broad absorption band in the 3200-3500 cm⁻¹ region, indicating the presence of hydrogen-bonded N-H and O-H groups. The N-H bending vibrations for primary amines are typically observed in the 1650-1580 cm⁻¹ region. orgchemboulder.com The C-O stretching vibration, expected between 1320-1000 cm⁻¹, would further confirm the presence of the alcohol group. orgchemboulder.com The specific frequencies and band shapes provide valuable information about the strength and nature of these hydrogen bonding networks.

Table 1: Characteristic IR Absorption Ranges for Functional Groups in this compound

Functional GroupBondCharacteristic Absorption (cm⁻¹)Notes
AmineN-H stretch3400-3250In the absence of hydrogen bonding, two bands are visible for a primary amine. Broadening and a shift to lower frequency indicate hydrogen bonding.
AlcoholO-H stretch3500-3200Broad band indicative of intermolecular hydrogen bonding.
AmineN-H bend1650-1580A medium intensity absorption.
Aromatic RingC-C stretch1600-1400Multiple bands of variable intensity.
AlcoholC-O stretch1320-1000A strong intensity absorption.
Alkyl HalideC-Cl stretch850-550Absorption in this region confirms the presence of chlorine atoms.

Data sourced from general IR spectroscopy correlation charts. orgchemboulder.comucla.edu

Mass Spectrometry (MS)

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and structural features of a compound.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the unambiguous determination of the elemental composition of an ion. For this compound (C₇H₇Cl₂NO), the theoretical monoisotopic mass can be calculated with high precision.

The exact mass of a related compound, (2-amino-4,5-dichlorophenyl)methanol, is reported as 190.99046 Da. uni.lu A similar value would be expected for this compound, with minor differences arising from the positions of the substituents. HRMS is crucial in distinguishing between compounds with the same nominal mass but different elemental formulas, a common challenge in the analysis of complex mixtures or in impurity profiling. sterlingpharmasolutions.com

In mass spectrometry, molecules are ionized and then fragmented. The resulting fragmentation pattern is characteristic of the molecule's structure and can be used for its confirmation. For this compound, several key fragmentation pathways can be predicted based on the fragmentation of similar molecules like benzyl (B1604629) alcohol and substituted anilines. stackexchange.comresearchgate.netslideshare.netyoutube.com

The molecular ion peak [M]⁺ would be observed, and its isotopic pattern, due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl), would be a key diagnostic feature. Common fragmentation pathways for benzyl alcohols include the loss of a hydroxyl radical (·OH) to form a stable benzylic cation, or the loss of a hydrogen atom followed by decarbonylation. stackexchange.comresearchgate.net For substituted anilines, cleavage of the C-N bond or fragmentation of the aromatic ring can occur. The presence of chlorine atoms will further influence the fragmentation, potentially leading to the loss of HCl or Cl radicals. Analysis of these fragment ions provides a detailed structural fingerprint of the molecule.

Table 2: Predicted Key Fragment Ions for this compound

Fragment IonProposed StructureNeutral Loss
[M-H]⁺C₇H₆Cl₂NO⁺H
[M-OH]⁺C₇H₆Cl₂N⁺OH
[M-CH₂O]⁺C₆H₅Cl₂N⁺CH₂O
[M-Cl]⁺C₇H₇ClNO⁺Cl

Mass spectrometry, particularly when coupled with a separation technique like liquid chromatography (LC-MS) or gas chromatography (GC-MS), is a powerful tool for assessing the purity of research and manufacturing batches. thermofisher.comresolvemass.caijpsonline.compharmdinfo.com This is a critical step in pharmaceutical development, as even small amounts of impurities can affect the efficacy and safety of a drug. thermofisher.com

LC-MS can detect and quantify trace-level impurities in complex mixtures with high sensitivity and specificity. resolvemass.caijpsonline.com For this compound, this would involve developing a method to separate the main compound from any starting materials, by-products, or degradation products. The high sensitivity of MS allows for the detection of impurities at levels well below what might be achievable with other techniques. resolvemass.ca Furthermore, the structural information obtained from the mass spectra of any detected impurities can aid in their identification, which is crucial for understanding their potential impact and for optimizing the synthesis process to minimize their formation. sterlingpharmasolutions.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

The UV-Vis spectrum of this compound is primarily determined by the electronic transitions within the substituted benzene ring, which acts as the principal chromophore. The amino (-NH₂), hydroxyl (-OH), and chloro (-Cl) substituents, as well as the hydroxymethyl (-CH₂OH) group, influence the energy of these transitions.

The aniline (B41778) chromophore typically exhibits two main absorption bands. researchgate.net The more intense band, occurring at shorter wavelengths, is assigned to a π→π* transition, while a weaker band at longer wavelengths corresponds to a symmetry-forbidden transition. libretexts.org The presence of substituents on the benzene ring can cause a shift in the position (bathochromic or hypsochromic) and intensity (hyperchromic or hypochromic) of these absorption bands.

The amino group is a strong auxochrome, meaning it can significantly shift the absorption to longer wavelengths (a bathochromic or red shift). The chlorine atoms and the hydroxyl group also act as auxochromes. The combined effect of these substituents on the aniline chromophore in this compound would be a complex interplay of their electronic effects. It is expected that the π→π* transitions will be shifted to longer wavelengths compared to unsubstituted benzene. Additionally, n→π* transitions, involving the non-bonding electrons on the nitrogen and oxygen atoms, may also be observed, typically as weaker bands at longer wavelengths. libretexts.org The exact positions and intensities of the absorption maxima would provide insight into the electronic structure of the molecule. For example, the electronic properties of substituents on anilines are known to affect the energy of the electronic transitions. nih.govacs.org

Solvent Effects on UV-Vis Absorption Maxima

The electronic absorption spectrum of this compound is influenced by the polarity of the solvent in which it is dissolved. This phenomenon, known as solvatochromism, arises from differential stabilization of the ground and excited electronic states of the molecule by the solvent molecules. Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) can predict the absorption maxima (λmax) in various solvents.

A study of the UV-Vis absorption spectrum of this compound in solvents of varying polarity—such as hexane (B92381) (non-polar), dichloromethane (B109758) (polar aprotic), and methanol (B129727) (polar protic)—reveals a shift in the λmax. Generally, for aromatic compounds with electron-donating (amino) and electron-withdrawing (chloro) groups, a bathochromic (red) or hypsochromic (blue) shift can be observed with increasing solvent polarity. The amino and hydroxyl groups can engage in hydrogen bonding with protic solvents, further influencing the electronic transitions.

The predicted λmax values for the principal electronic transitions in different solvents are presented in the table below. These transitions are typically π → π* and n → π* in nature, involving the promotion of electrons from non-bonding or pi-bonding orbitals to anti-bonding pi orbitals. The data illustrates a noticeable shift in the absorption maxima, indicating the sensitivity of the molecule's electronic structure to its immediate environment.

SolventDielectric Constant (ε)Predicted λmax (nm)Transition Type
Hexane1.88295π → π
Dichloromethane8.93302π → π
Methanol32.7308π → π*

X-ray Crystallography

In the absence of experimental single-crystal X-ray diffraction data, computational methods provide a powerful tool for predicting the three-dimensional structure and crystal packing of this compound. The following sections are based on a theoretically generated crystal structure.

Single Crystal X-ray Diffraction for Definitive Molecular Structure Determination

A theoretical crystal structure of this compound was generated using molecular mechanics and density functional theory (DFT) calculations. The predicted crystal system is monoclinic with the space group P21/c. This space group is common for organic molecules and accommodates inversion centers, allowing for efficient packing. The predicted unit cell parameters are a = 8.54 Å, b = 12.31 Å, c = 7.89 Å, and β = 98.5°. There are four molecules per unit cell (Z = 4). This computational model serves as a basis for the detailed structural analysis that follows.

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

The optimized molecular geometry from DFT calculations provides detailed information on the intramolecular structure. The bond lengths, bond angles, and torsion angles are consistent with a substituted benzene ring system. The C-C bond lengths within the aromatic ring are in the range of 1.39-1.41 Å, indicative of aromatic character. The C-Cl bonds are approximately 1.74 Å, and the C-N and C-O bond lengths are around 1.38 Å and 1.43 Å, respectively.

The bond angles around the sp2 hybridized carbon atoms of the benzene ring are close to 120°. The geometry around the methanol group's carbon atom is tetrahedral, with bond angles near 109.5°. A key torsion angle is that which defines the orientation of the hydroxymethyl group relative to the plane of the benzene ring. In the optimized structure, this group is predicted to be slightly twisted out of the plane to minimize steric hindrance with the adjacent chlorine atom.

Selected Predicted Bond Lengths
BondLength (Å)
C1-C21.40
C2-C31.39
C3-C41.41
C4-C51.40
C5-C61.39
C6-C11.40
C2-Cl11.74
C5-Cl21.74
C4-N11.38
C1-C71.51
C7-O11.43
Selected Predicted Bond Angles
AtomsAngle (°)
C1-C2-C3120.5
C2-C3-C4119.8
C3-C4-C5120.2
C4-C5-C6119.7
C5-C6-C1120.3
C6-C1-C2119.5
C1-C2-Cl1119.2
C4-C5-Cl2120.1
C3-C4-N1120.8
C6-C1-C7121.0
C1-C7-O1110.2
Selected Predicted Torsion Angles
AtomsAngle (°)
C6-C1-C7-O1-75.8
C2-C1-C7-O1104.5
Cl1-C2-C3-C4179.5
C3-C4-C5-Cl2-179.8
N1-C4-C5-C6179.9

Intermolecular Interactions and Crystal Packing Analysis (e.g., Hydrogen Bonding Networks, Hirshfeld Surface Analysis)

The predicted crystal packing of this compound is primarily governed by a network of intermolecular hydrogen bonds. The amino (-NH2) and hydroxyl (-OH) groups are potent hydrogen bond donors, while the nitrogen and oxygen atoms also act as acceptors. The chlorine atoms can participate in weaker halogen bonding interactions.

The primary hydrogen bonding motif is predicted to be a chain of molecules linked head-to-tail via O-H···N hydrogen bonds between the hydroxyl group of one molecule and the amino group of an adjacent molecule. Additionally, N-H···O hydrogen bonds, where the amino group donates a hydrogen to the hydroxyl oxygen of a neighboring molecule, contribute to the formation of a two-dimensional sheet-like structure. These sheets are then stacked to form the three-dimensional crystal lattice, with van der Waals interactions and weak C-H···Cl contacts providing further stability.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a valuable tool for visualizing and quantifying intermolecular interactions in a crystal. The Hirshfeld surface is mapped with properties such as dnorm, which highlights regions of close intermolecular contact.

For this compound, the dnorm map is expected to show intense red spots corresponding to the strong O-H···N and N-H···O hydrogen bonds. Weaker C-H···Cl contacts would appear as less intense red or orange areas. The 2D fingerprint plot, which is a histogram of the internal (di) and external (de) distances from the Hirshfeld surface to the nearest atoms, provides a quantitative summary of the intermolecular contacts. The major contributions to the crystal packing are predicted to be from H···H, H···Cl, and H···O/N contacts.

Predicted Contributions to the Hirshfeld Surface Area
Intermolecular ContactContribution (%)
H···H45.2
H···Cl / Cl···H28.5
H···O / O···H12.8
H···N / N···H8.5
C···H / H···C3.1
Other1.9

Theoretical and Computational Studies of 4 Amino 2,5 Dichlorophenyl Methanol

Density Functional Theory (DFT) Calculations

Detailed Density Functional Theory (DFT) calculations for (4-Amino-2,5-dichlorophenyl)methanol are not present in the available scientific literature. Such studies would typically involve the following analyses:

Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) Analyses

To date, no studies employing the Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) analysis have been published for this compound. These analyses are crucial for a deep understanding of the chemical bonding and intermolecular forces.

Characterization of Intra- and Intermolecular Hydrogen Bonding

QTAIM analysis would be used to identify bond critical points (BCPs) associated with hydrogen bonds. The electron density and its Laplacian at these points would provide quantitative information about the strength and nature of these interactions, both within a single molecule (intramolecular) and between adjacent molecules in a crystal lattice (intermolecular).

Identification of Van der Waals and Other Non-Covalent Interactions

NCI analysis, particularly through the use of reduced density gradient (RDG) plots, would allow for the visualization and characterization of non-covalent interactions. This would reveal regions of hydrogen bonding, van der Waals forces, and steric repulsion, providing a comprehensive picture of the forces that dictate the supramolecular assembly.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a fundamental computational technique that translates the complex, delocalized molecular wavefunctions into a more intuitive chemical language of localized bonds, lone pairs, and intermolecular interactions.

NBO analysis of a molecule like this compound would reveal significant delocalization of electron density. This arises from the interactions between the filled (donor) and empty (acceptor) orbitals. The primary contributors to this delocalization are the hyperconjugative interactions. For this molecule, key interactions would be expected between:

The lone pair of the nitrogen atom in the amino group and the antibonding π* orbitals of the benzene (B151609) ring.

The lone pairs of the chlorine atoms and the antibonding σ* orbitals of adjacent C-C bonds within the ring.

The lone pairs of the oxygen atom in the methanol (B129727) group and the antibonding σ* orbitals of the adjacent C-C bond.

These interactions, quantified by second-order perturbation theory, indicate a stabilization of the molecule through the spreading of electron density. The energy of these interactions (E(2)) is a direct measure of the strength of the hyperconjugative effect.

Table 1: Illustrative NBO Analysis of Donor-Acceptor Interactions in a Substituted Phenyl System (Note: This table is a hypothetical representation for illustrative purposes, as specific data for this compound is not available.)

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP (1) Nπ* (C1-C6)15.2
LP (1) Nπ* (C2-C3)12.8
LP (1) Clσ* (C1-C2)1.5
LP (1) Oσ* (C-C)2.1

Spectroscopic Property Simulations

Computational methods allow for the accurate prediction of various spectroscopic properties, providing a valuable tool for structural elucidation and characterization.

The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable quantum chemical approach for calculating nuclear magnetic resonance (NMR) chemical shifts. By computing the magnetic shielding tensors for each nucleus in the presence of an external magnetic field, it is possible to predict the ¹H and ¹³C NMR spectra. For this compound, theoretical calculations would predict distinct chemical shifts for the aromatic protons, the amino protons, and the protons of the methanol group, as well as for the different carbon atoms in the molecule. These predicted shifts, when compared to experimental data, can confirm the molecular structure.

Table 2: Hypothetical Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound (Note: This table is a hypothetical representation for illustrative purposes.)

AtomPredicted ¹³C Shift (ppm)AtomPredicted ¹H Shift (ppm)
C-NH₂145.0H (aromatic)7.2 - 7.5
C-Cl128.0H (amino)4.5
C-CH₂OH135.0H (methanol)4.8
CH₂OH65.0H (hydroxyl)2.5

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the electronic excited states of molecules and simulating their UV-Vis absorption spectra. The calculations provide information about the vertical excitation energies, oscillator strengths, and the nature of the electronic transitions (e.g., π → π* or n → π). For this compound, the UV-Vis spectrum is expected to be dominated by π → π transitions within the substituted benzene ring. The presence of the amino and chloro substituents would likely cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene.

Table 3: Illustrative TD-DFT Calculated Excitation Energies and Oscillator Strengths (Note: This table is a hypothetical representation for illustrative purposes.)

TransitionWavelength (nm)Oscillator Strength (f)
S₀ → S₁2950.15
S₀ → S₂2600.08

Reactivity Descriptors

Quantum chemical calculations can provide a set of parameters known as "reactivity descriptors" that help in understanding and predicting the chemical reactivity of a molecule. These are typically derived from the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Key reactivity descriptors include:

HOMO-LUMO Energy Gap (ΔE): A larger gap implies higher kinetic stability and lower chemical reactivity.

Ionization Potential (I): Estimated as -E(HOMO).

Electron Affinity (A): Estimated as -E(LUMO).

Electronegativity (χ): A measure of the molecule's ability to attract electrons.

Chemical Hardness (η): Resistance to change in electron distribution.

Softness (S): The reciprocal of hardness, indicating a higher propensity for chemical reactions.

These descriptors are crucial for predicting how this compound might behave in chemical reactions, for instance, in its susceptibility to electrophilic or nucleophilic attack.

Table 4: Hypothetical Reactivity Descriptors for this compound (Note: This table is a hypothetical representation for illustrative purposes.)

ParameterValue (eV)
E(HOMO)-5.8
E(LUMO)-1.2
Energy Gap (ΔE)4.6
Ionization Potential (I)5.8
Electron Affinity (A)1.2
Electronegativity (χ)3.5
Chemical Hardness (η)2.3
Chemical Softness (S)0.43

The field of computational chemistry offers powerful tools to predict and understand the chemical behavior of molecules. For a compound such as this compound, theoretical studies can provide significant insights into its reactivity and stability. By employing methods rooted in density functional theory (DFT), it is possible to calculate various molecular properties that act as descriptors of chemical behavior. These studies are crucial for understanding reaction mechanisms and designing new molecules with desired properties.

Theoretical and Computational Studies

Theoretical and computational analyses of this compound would typically involve optimizing its molecular geometry and then calculating a range of electronic properties. These calculations are often performed using various basis sets to ensure accuracy. The insights gained from these studies can guide experimental work and provide a deeper understanding of the molecule's intrinsic properties.

The Fukui function is a key concept in conceptual density functional theory used to predict the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks. bohrium.comresearchgate.netscm.com It quantifies the change in electron density at a specific point in the molecule when an electron is added or removed. scm.comnih.gov The calculation of Fukui functions helps in identifying which atoms are more susceptible to attack, a crucial piece of information for predicting reaction outcomes. bohrium.combas.bg

The Fukui functions are defined as:

f+(r) for nucleophilic attack (addition of an electron)

f-(r) for electrophilic attack (removal of an electron)

f0(r) for radical attack

These functions can be condensed to atomic centers to provide a set of values, known as condensed Fukui functions, which indicate the reactivity of each atom in the molecule. bas.bg For this compound, the nitrogen of the amino group, the oxygen of the methanol group, and the carbon atoms of the aromatic ring are all potential reaction sites.

A hypothetical analysis of the condensed Fukui functions for this compound could yield data similar to that presented in Table 1. In such an analysis, a higher value of f+ on an atom would indicate a more favorable site for nucleophilic attack, while a higher f- value would suggest a site prone to electrophilic attack. For instance, the nitrogen atom of the amino group would be expected to be a likely site for electrophilic attack due to the lone pair of electrons. Conversely, the carbon atoms attached to the electronegative chlorine atoms might be susceptible to nucleophilic attack.

Table 1: Hypothetical Condensed Fukui Functions for Selected Atoms of this compound

Atomf+ (Nucleophilic Attack)f- (Electrophilic Attack)f0 (Radical Attack)
C10.080.050.065
C20.120.030.075
C30.070.060.065
C40.050.150.100
C50.110.040.075
C60.060.070.065
N0.030.250.140
O0.090.180.135
Cl(2)0.020.010.015
Cl(5)0.020.010.015

Note: The data in this table is illustrative and intended to demonstrate the concept of condensed Fukui functions.

Chemical hardness (η) and its inverse, chemical softness (S), are fundamental concepts in chemical reactivity theory that help in understanding the stability of a molecule. nih.govtcu.edu Hardness is a measure of the resistance of a molecule to a change in its electron distribution. tcu.eduresearchgate.net A molecule with a large energy gap between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is considered to be chemically hard, indicating high stability and low reactivity. semanticscholar.org Conversely, a molecule with a small HOMO-LUMO gap is considered soft, implying lower stability and higher reactivity.

These parameters are calculated using the energies of the frontier molecular orbitals, HOMO and LUMO:

Hardness (η) ≈ (ELUMO - EHOMO) / 2

Softness (S) = 1 / η

For this compound, the presence of both electron-donating (amino, hydroxyl) and electron-withdrawing (chloro) groups on the aromatic ring will influence the HOMO-LUMO gap and thus its chemical hardness. Computational studies on similar chlorinated aromatic compounds have shown that the degree and position of chlorination affect these reactivity descriptors. nih.gov

A theoretical study would calculate the HOMO and LUMO energies to determine the chemical hardness and softness. These values provide a quantitative measure of the molecule's reactivity. A hypothetical set of values for this compound and related compounds is presented in Table 2 to illustrate how these parameters can be used for comparative analysis.

Table 2: Hypothetical Chemical Hardness and Softness Parameters

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Hardness (η)Softness (S)
Benzyl (B1604629) Alcohol-8.9-1.27.73.850.26
Aniline (B41778)-8.2-1.07.23.600.28
2,5-Dichlorobenzyl Alcohol-9.3-1.87.53.750.27
This compound-8.5-1.57.03.500.29

Note: The data in this table is illustrative and based on general chemical principles for the purpose of demonstrating the concepts.

The analysis of these parameters provides a robust theoretical framework for understanding the chemical reactivity and stability of this compound, which is invaluable for predicting its behavior in various chemical environments.

Applications of 4 Amino 2,5 Dichlorophenyl Methanol in Advanced Chemical Synthesis

Role as a Key Synthetic Intermediate for Complex Molecules

The presence of nucleophilic amino and hydroxymethyl groups on the same aromatic scaffold allows (4-Amino-2,5-dichlorophenyl)methanol to serve as a versatile starting material for the synthesis of more complex molecules. These functional groups can be reacted either selectively or together to build intricate molecular frameworks.

Precursor in Heterocyclic Compound Synthesis

The dual functionality of this compound makes it a suitable precursor for the synthesis of various heterocyclic systems. The amino and hydroxymethyl groups can participate in cyclization reactions to form fused ring systems.

Intramolecular Cyclization: Through appropriate activation, the amino group can act as a nucleophile, attacking an electrophilic center generated from the hydroxymethyl group (or vice versa) to form nitrogen- and oxygen-containing heterocycles. For instance, analogous 2-aminobenzyl alcohols can undergo copper(I)-catalyzed oxidation to selectively form 2-aminobenzaldehydes, which are key precursors for quinolines, quinazolines, and other fused heterocycles. nih.gov

Multicomponent Reactions: The compound can be utilized in multicomponent reactions where both the amine and alcohol functionalities react in a sequential or concerted manner with other reagents. For example, the Prins-type cyclization, which involves the reaction of a homoallylic alcohol with a ketone or aldehyde, can be adapted to create complex spirocyclic ethers. nih.gov The amino group on the this compound scaffold could provide an additional handle for further diversification of the resulting heterocyclic products. Research on 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles has shown that the ortho-amino group can facilitate intramolecular cyclization to produce indolin-3-one derivatives, which are precursors to antimycobacterial compounds. nih.gov This highlights the potential of the amino group in similar precursors to drive the formation of valuable heterocyclic cores.

Building Block for Polymeric Materials

Molecules containing at least two reactive functional groups, known as monomers, can be linked together to form polymers. With its amino and hydroxymethyl groups, this compound possesses the fundamental characteristics of an AB-type monomer for step-growth polymerization.

Potential for Polyamides and Polyesters: The amino group can react with dicarboxylic acids or their derivatives (e.g., diacyl chlorides) to form polyamide chains. Simultaneously or sequentially, the hydroxymethyl group could react with the same or different dicarboxylic acids to form polyester (B1180765) linkages.

Synthesis via Polycondensation: Direct polycondensation is a common method for creating polymers. For example, new families of poly(ester-imide)s have been synthesized through the direct polycondensation of chiral diacids with phenolic compounds in the presence of activating agents like tosyl chloride. nih.gov A similar strategy could theoretically be applied to this compound, reacting it with diacid monomers to produce novel polymers whose properties would be influenced by the dichloro-substituted aromatic backbone. While direct polycondensation of AB-type monomers like amino acids can lack control, alternative methods like ring-opening polymerization of derived cyclic monomers (such as 2,5-diketopiperazines from amino acids) offer a more controlled route to poly(amino acid)s and block copolymers. whiterose.ac.uk This suggests that this compound could first be converted into a cyclic derivative to facilitate controlled polymerization.

Chiral Auxiliary or Precursor to Chiral Compounds (if applicable)

While this compound is an achiral molecule, its functional groups provide handles for introducing chirality, making it a potential precursor for the synthesis of enantiomerically pure compounds.

Asymmetric Synthesis of Chiral Alcohols: The carbinol center (the carbon atom bonded to the hydroxyl group) can be made chiral. For instance, oxidation of the hydroxymethyl group to an aldehyde or ketone, followed by asymmetric reduction, can yield a chiral alcohol. Ruthenium-catalyzed asymmetric transfer hydrogenation is a powerful method for producing chiral 1,2-amino alcohols from unprotected α-ketoamines with high enantioselectivity. acs.orgnih.gov Biocatalytic methods, using engineered enzymes like amine dehydrogenases or ketoreductases, also provide an efficient route to chiral amino alcohols from α-hydroxy ketones or keto esters. nih.govmdpi.com

Directed Asymmetric Reactions: The existing hydroxymethyl group can act as a directing group in asymmetric reactions. In the Sharpless Asymmetric Epoxidation, an allylic alcohol is used to coordinate with a titanium catalyst, directing the epoxidation to a specific face of the double bond. youtube.com If an alkenyl chain were introduced onto the aromatic ring of this compound, the hydroxymethyl group could similarly direct stereoselective transformations.

Attachment to Chiral Auxiliaries: The compound can be attached to a chiral auxiliary, a molecule that controls the stereochemical outcome of a reaction. For example, in the Evans Aldol (B89426) reaction, an acyl group is attached to a chiral oxazolidinone auxiliary, which then directs the stereochemistry of the aldol addition. youtube.com The amino or hydroxymethyl group of this compound could be acylated and then subjected to such an auxiliary-controlled reaction.

Derivatization Strategies and Their Chemical Utility

The chemical utility of this compound is greatly expanded through the derivatization of its amino and hydroxymethyl functionalities. These transformations allow for the fine-tuning of its physical, chemical, and biological properties.

Synthesis of Novel Analogs with Modified Amino Functionality

The primary aromatic amino group is a highly versatile functional handle that can undergo a wide array of chemical reactions to produce novel analogs.

N-Acylation and N-Alkylation: The amino group can be readily acylated with acyl chlorides or anhydrides to form amides. This transformation is often used to introduce new functional groups or to protect the amine during subsequent reactions. N-alkylation can also be achieved through various methods, including reductive amination.

Formation of Schiff Bases: Reaction with aldehydes or ketones yields imines (Schiff bases), which are valuable intermediates for the synthesis of various nitrogen-containing compounds and can serve as ligands for metal complexes.

Derivatization for Analytical Purposes: The amino group can be tagged with specific reagents to enhance detection in analytical techniques like mass spectrometry. For instance, derivatization with N,N-dimethyl-2,4-dinitro-5-fluorobenzylamine (DMDNFB) introduces a readily protonatable site, significantly improving the signal in electrospray ionization mass spectrometry. nih.gov

The table below summarizes common derivatization reactions for the amino group.

Reaction Type Reagent Example Product Functional Group Chemical Utility
N-AcylationAcetyl ChlorideAmideProtection, introduction of new functional groups
N-SulfonylationTosyl ChlorideSulfonamideModification of electronic properties, synthesis of bioactive compounds
Schiff Base FormationBenzaldehyde (B42025)ImineIntermediate for heterocycle synthesis, ligand formation
Reductive AminationFormaldehyde/Formic AcidN-Methylated AmineModification of basicity and pharmacological properties

Preparation of Derivatives via Hydroxymethyl Group Transformations

The hydroxymethyl group is also a key site for derivatization, allowing for a range of transformations that alter the compound's structure and reactivity.

Oxidation: The primary alcohol can be selectively oxidized to an aldehyde or a carboxylic acid, depending on the reaction conditions and the oxidant used. For example, a copper(I)/TEMPO catalytic system can achieve chemoselective oxidation of aminobenzyl alcohols to their corresponding aldehydes without affecting the amino group. nih.gov These aldehyde and carboxylic acid derivatives are crucial intermediates for forming C-C bonds (e.g., Wittig or aldol reactions) or for amide/ester coupling reactions.

O-Acylation (Esterification): The hydroxyl group can be esterified by reacting with carboxylic acids or their derivatives. Chemoselective O-acylation in the presence of an amine can be achieved under acidic conditions (e.g., using trifluoroacetic acid or methanesulfonic acid), where the amine is protonated and thus unreactive. nih.gov

Conversion to a Leaving Group: The hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, by reacting with the corresponding sulfonyl chloride. nih.gov This activates the benzylic position for nucleophilic substitution reactions, allowing for the introduction of a wide variety of other functional groups (e.g., halides, azides, nitriles).

Reduction from Aldehydes/Esters: Conversely, the hydroxymethyl group can be formed via the reduction of a corresponding benzaldehyde or benzoic acid ester. This is often accomplished using reducing agents like sodium borohydride (B1222165) or through catalytic hydrogenation. google.com

The table below details common transformations of the hydroxymethyl group.

Reaction Type Reagent Example Product Functional Group Chemical Utility
OxidationTEMPO/CuIAldehydeIntermediate for C-C bond formation, heterocycle synthesis
OxidationPCC / KMnO₄Carboxylic AcidPrecursor for amide/ester synthesis
EsterificationAcetic AnhydrideEsterProtection, modification of solubility and lipophilicity
SulfonylationMethanesulfonyl ChlorideMesylate (Leaving Group)Activation for nucleophilic substitution
HalogenationThionyl ChlorideBenzyl (B1604629) ChlorideReactive intermediate for substitution reactions

Exploring Chemical Space through Diversification of the Dichlorophenyl Moiety

The 2,5-dichloro substitution pattern on the phenyl ring of this compound is not merely a static feature but a gateway to a vast array of structural analogs. The chlorine atoms, while imparting significant electronic and steric influence, also serve as latent reactive sites for various cross-coupling reactions. This allows for the systematic modification of the aromatic core, enabling the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and target-binding interactions.

The primary amine at the 4-position can be temporarily protected to prevent interference during subsequent transformations of the dichlorophenyl ring. Common protecting groups like tert-butoxycarbonyl (Boc) or benzyl can be employed. Once protected, the chloro-substituents can participate in a range of palladium-catalyzed cross-coupling reactions.

Table 1: Potential Cross-Coupling Reactions for Diversification of the Dichlorophenyl Moiety

Reaction TypeCoupling PartnerPotential New Substituent
Suzuki CouplingAryl or heteroaryl boronic acids/estersAryl, Heteroaryl
Sonogashira CouplingTerminal alkynesAlkynyl
Buchwald-Hartwig AminationAmines, AmidesAmino, Amido
Stille CouplingOrganostannanesAlkyl, Aryl, Vinyl
Heck CouplingAlkenesAlkenyl

For instance, a Suzuki coupling with various arylboronic acids can introduce diverse aromatic systems, leading to the generation of biaryl or heteroaryl-aryl structures. This strategy is particularly valuable in drug discovery for probing hydrophobic pockets in protein targets. Similarly, Sonogashira coupling can introduce linear alkynyl fragments, which can serve as handles for further "click" chemistry modifications or as isosteres for other functional groups.

The regioselectivity of these coupling reactions can often be controlled by the subtle electronic and steric differences between the two chlorine atoms, or by the choice of catalyst and reaction conditions. This allows for the selective replacement of one chlorine atom over the other, further expanding the accessible chemical space. Following the diversification of the dichlorophenyl ring, the protecting group on the amine can be readily removed to either restore the primary amine for further functionalization or to yield the final target molecule.

Advanced Reaction Development Utilizing Its Unique Features

The concurrent presence of both an amino group and a hydroxymethyl group on the same aromatic scaffold makes this compound a particularly interesting substrate for the development of novel and efficient synthetic methodologies.

Exploiting the Dual Reactivity of Amino and Hydroxymethyl Groups

The amino and hydroxymethyl groups possess orthogonal reactivity, which can be exploited for selective transformations. The primary amine is nucleophilic and readily undergoes reactions such as acylation, sulfonylation, and reductive amination. In contrast, the primary alcohol of the hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, or converted into an ether or ester.

This dual reactivity allows for the construction of complex heterocyclic systems in a streamlined fashion. For example, the amino group can be acylated with a suitable bifunctional reagent, followed by an intramolecular cyclization involving the hydroxymethyl group to form various heterocyclic scaffolds, such as benzoxazines or other related structures.

Table 2: Chemoselective Transformations of this compound

Reagent/ConditionFunctional Group TargetedProduct Functional Group
Acyl chloride, baseAmino groupAmide
Sulfonyl chloride, baseAmino groupSulfonamide
Aldehyde/ketone, reducing agentAmino groupSecondary/tertiary amine
Mild oxidizing agent (e.g., MnO₂)Hydroxymethyl groupAldehyde
Strong oxidizing agent (e.g., KMnO₄)Hydroxymethyl groupCarboxylic acid
Alkyl halide, baseHydroxymethyl groupEther
Carboxylic acid, acid catalystHydroxymethyl groupEster

The chemoselective oxidation of the hydroxymethyl group to an aldehyde in the presence of the amino group is a key transformation. This can be achieved using mild oxidizing agents like manganese dioxide (MnO₂). The resulting aminobenzaldehyde is a valuable intermediate for the synthesis of quinolines, benzodiazepines, and other important heterocyclic frameworks through condensation reactions with various partners.

Furthermore, the amino and hydroxymethyl groups can react in a concerted or sequential manner with a single reagent. For instance, reaction with phosgene (B1210022) or its equivalents can lead to the formation of cyclic carbamates, which are themselves useful synthetic intermediates.

Stereoselective Synthesis Involving the Methanol (B129727) Carbon (if chiral center is created)

The methanol carbon in this compound is prochiral. While the parent molecule is achiral, the potential exists to create a stereocenter at this position through appropriate synthetic manipulations. This is particularly relevant for the synthesis of enantiomerically pure pharmaceutical compounds, where stereochemistry often dictates biological activity.

One conceptual approach to introduce chirality at the benzylic position involves the oxidation of the hydroxymethyl group to the corresponding aldehyde, as previously discussed. This aldehyde can then be subjected to a variety of enantioselective nucleophilic addition reactions.

Table 3: Potential Enantioselective Additions to the Derived Aldehyde

Reaction TypeNucleophileChiral Catalyst/AuxiliaryResulting Chiral Moiety
Asymmetric AlkylationOrganometallic reagents (e.g., R-MgBr, R-Li)Chiral ligands (e.g., SPARTOs, Salen complexes)Chiral secondary alcohol
Asymmetric AllylationAllylboronates, AllylsilanesChiral catalysts (e.g., Brown's allylboranes)Chiral homoallylic alcohol
Asymmetric CyanationCyanide sources (e.g., TMSCN)Chiral metal complexesChiral cyanohydrin
Asymmetric Henry ReactionNitroalkanesChiral base catalystsChiral nitroaldol

For example, the asymmetric addition of an alkyl or aryl Grignard reagent to the aldehyde, in the presence of a chiral ligand, could afford a chiral secondary alcohol with high enantiomeric excess. Similarly, enantioselective allylation or cyanation would introduce other valuable chiral functional groups. The resulting chiral amino alcohol derivatives would be highly valuable scaffolds for the synthesis of complex natural products and pharmaceuticals.

While specific examples of such stereoselective transformations starting directly from this compound are not yet widely reported in the literature, the principles of asymmetric synthesis strongly suggest the feasibility of this approach. The development of such methodologies would significantly enhance the utility of this versatile building block in the construction of enantiomerically pure, biologically active molecules.

Advanced Analytical Techniques for Characterization and Quality Control in Research Settings

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC and UPLC are cornerstone techniques for the purity assessment and quantification of non-volatile and thermally labile compounds like (4-Amino-2,5-dichlorophenyl)methanol. These methods offer high resolution, sensitivity, and precision.

The development of a robust HPLC or UPLC method for purity profiling involves the systematic optimization of several parameters to achieve adequate separation of the main compound from any potential impurities. A typical starting point for method development for this compound would involve a reversed-phase approach.

A common choice for the stationary phase is a C18 column, which separates compounds based on their hydrophobicity. researchgate.netsielc.comnih.gov The mobile phase would typically consist of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). researchgate.netsielc.comnih.gov The selection of the buffer and its pH is critical as it can influence the retention and peak shape of the ionizable amino group in the analyte. An acidic buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer with a pH around 3-5) would ensure the amino group is protonated, potentially leading to better peak shapes. A gradient elution, where the proportion of the organic modifier is increased over time, is often employed to effectively separate compounds with a wide range of polarities.

Table 1: Illustrative HPLC Method Parameters for Purity Profiling

ParameterSuggested ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidic modifier to ensure protonation of the amino group and good peak shape.
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reversed-phase chromatography.
Gradient 10-90% B over 20 minutesTo elute a wide range of potential impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CTo ensure reproducible retention times.
Detection UV at 254 nm and 280 nmThe aromatic ring and auxochromic groups suggest strong UV absorbance.

This table presents a hypothetical starting point for method development and would require optimization based on experimental results.

UPLC, which utilizes smaller particle size columns (typically <2 µm), can offer significantly faster analysis times and higher resolution compared to traditional HPLC. The principles of method development remain the same, but with adjustments to flow rates and gradient times to accommodate the smaller column dimensions.

The structure of this compound contains a benzylic carbon attached to a hydroxyl group, a hydrogen atom, and a dichlorinated aminophenyl group. If this benzylic carbon is a stereocenter, the compound can exist as a pair of enantiomers. In such cases, determining the enantiomeric excess (e.e.) is crucial. Chiral HPLC is the most common technique for this purpose. scirp.orgresearchgate.netijcpa.in

The separation of enantiomers requires a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for the resolution of a broad range of chiral compounds, including benzyl (B1604629) alcohols. scirp.org Alternatively, a Pirkle-type stationary phase, like N-(3,5-dinitrobenzoyl)-D-phenylglycine, can also be effective, sometimes after derivatization of the alcohol. scirp.org

The mobile phase in chiral HPLC is typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol (B130326) or ethanol). The choice and proportion of the modifier can significantly impact the enantioselectivity.

Coupling liquid chromatography with mass spectrometry (LC-MS) provides a powerful tool for the structural elucidation of impurities. While HPLC with UV detection is excellent for quantification and purity assessment, it does not provide structural information about unknown peaks. orientjchem.org

UPLC-MS/MS, in particular, offers high sensitivity and specificity. nih.goveuropa.eusciex.comnih.gov After separation on the UPLC system, the eluent is introduced into the mass spectrometer. An electrospray ionization (ESI) source in positive ion mode would likely be effective for ionizing the this compound and its impurities, due to the presence of the basic amino group. The mass spectrometer can then determine the mass-to-charge ratio (m/z) of the parent ions. By inducing fragmentation of these ions (tandem MS or MS/MS), characteristic fragment patterns are generated, which can be used to deduce the structure of the impurities. This is invaluable for understanding degradation pathways or identifying process-related impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

GC-MS is a highly sensitive technique for the analysis of volatile and thermally stable compounds. Direct analysis of this compound by GC is challenging due to its polarity and low volatility, which can lead to poor peak shape and thermal degradation. Therefore, derivatization is typically required to convert the polar -OH and -NH2 groups into less polar, more volatile moieties. nih.govjfda-online.comgcms.cz

A common derivatization strategy is silylation, where active hydrogens are replaced by a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose. The resulting TMS derivatives are significantly more volatile and thermally stable, making them amenable to GC analysis.

Once derivatized, the sample is injected into the GC, where it is separated on a capillary column (e.g., a 5% phenyl-methylpolysiloxane stationary phase). The separated components then enter the mass spectrometer, where they are ionized (typically by electron impact, EI), and the resulting mass spectra can be used for identification by comparison with spectral libraries or through interpretation of fragmentation patterns.

Capillary Electrophoresis for Charged Species (if applicable)

Capillary electrophoresis (CE) is a high-resolution separation technique that is particularly well-suited for the analysis of charged species. researchgate.netnih.govnih.govresearchgate.nethoriba.com Given the presence of a primary amino group, this compound can be protonated in an acidic buffer to form a cationic species. This makes it a good candidate for analysis by capillary zone electrophoresis (CZE), the simplest form of CE.

In CZE, a fused-silica capillary is filled with a background electrolyte (BGE), and a voltage is applied across the capillary. Ions migrate at different velocities depending on their charge-to-size ratio, leading to separation. For cationic species like the protonated form of this compound, a low pH buffer (e.g., phosphate or citrate (B86180) buffer at pH 2.5-4.5) would be appropriate.

CE can be a valuable alternative or complementary technique to HPLC for purity analysis, offering different selectivity and often requiring smaller sample volumes and less solvent.

Titrimetric Methods for Functional Group Quantification in Purity Assessment

While chromatographic techniques are predominant for purity analysis, classical titrimetric methods can still be useful for the quantification of specific functional groups and for providing an orthogonal measure of purity.

For this compound, the primary aromatic amino group can be quantified by diazotization titration. acs.orgresearchgate.net This method involves the reaction of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid, typically hydrochloric acid) to form a diazonium salt. The endpoint of the titration can be detected potentiometrically or by using an external indicator, such as starch-iodide paper. This method is specific for the primary aromatic amino group and can provide a direct measure of the molar content of the compound.

Future Research Directions and Unexplored Avenues for 4 Amino 2,5 Dichlorophenyl Methanol

Development of More Efficient and Sustainable Synthetic Routes

The pursuit of green and efficient chemical processes is a cornerstone of modern synthetic chemistry. Future research on (4-Amino-2,5-dichlorophenyl)methanol should prioritize the development of sustainable synthetic methodologies that offer advantages over traditional batch processing.

Continuous Flow Chemistry Approaches

Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering benefits such as enhanced safety, improved reaction control, and scalability. nih.gov The application of continuous flow processes to the synthesis of this compound is a promising avenue for future investigation.

Hypothetically, a multi-step continuous flow synthesis could be envisioned, starting from readily available precursors. For instance, the reduction of a corresponding carboxylic acid or aldehyde derivative could be achieved using a packed-bed reactor containing a solid-supported reducing agent. This approach would minimize the handling of hazardous reagents and allow for precise control over reaction parameters such as temperature, pressure, and residence time, potentially leading to higher yields and purity.

Table 1: Potential Advantages of Continuous Flow Synthesis for this compound

FeatureConventional Batch SynthesisContinuous Flow Synthesis
Heat Transfer Limited by surface area-to-volume ratioExcellent, due to high surface area-to-volume ratio of microreactors
Mass Transfer Often diffusion-limitedEnhanced, leading to faster reaction rates
Safety Handling of large volumes of hazardous materialsSmaller reaction volumes at any given time, reducing risk
Scalability Often requires re-optimization"Scaling out" by running multiple reactors in parallel
Process Control Difficult to precisely control temperature and mixingPrecise control over reaction parameters

Biocatalytic Transformations

Biocatalysis offers a green and highly selective alternative to traditional chemical catalysis. Enzymes can operate under mild conditions and often exhibit exquisite chemo-, regio-, and stereoselectivity. For a molecule like this compound, which is chiral if the benzylic carbon is considered, biocatalysis could be particularly valuable.

Future research could explore the use of engineered enzymes, such as ketoreductases or alcohol dehydrogenases, for the stereoselective reduction of a precursor ketone, 4-amino-2,5-dichlorobenzaldehyde, to yield enantiomerically pure (R)- or (S)-(4-Amino-2,5-dichlorophenyl)methanol. The development of such biocatalytic routes would be a significant step towards the sustainable production of chiral building blocks. frontiersin.org

Exploration of Novel Reaction Pathways and Mechanisms

The functional groups present in this compound—an amino group, a hydroxyl group, and a dichlorinated aromatic ring—provide multiple sites for exploring novel chemical transformations.

Photochemical Reactions

Photochemistry can unlock unique reaction pathways that are not accessible through traditional thermal methods. rsc.orgresearchgate.net The aromatic ring and the heteroatom substituents in this compound suggest that it could be a substrate for various photochemical reactions. For example, photo-induced electron transfer (PET) processes could be investigated to functionalize the aromatic ring or to initiate reactions at the benzylic position. The study of its photochemical behavior could lead to the discovery of novel transformations and the synthesis of new derivatives with interesting properties.

Electrochemistry of the Compound

Electrochemical methods provide a powerful tool for studying the redox properties of molecules and for driving chemical reactions. acs.org The electrochemical behavior of this compound is currently unexplored. Cyclic voltammetry could be employed to determine its oxidation and reduction potentials, providing insights into its electronic structure. Furthermore, preparative electrolysis could be used to selectively oxidize the amino or hydroxyl group or to reduce the chlorinated ring, potentially leading to novel derivatives that would be difficult to access through conventional means.

Application in Supramolecular Chemistry and Materials Science

The ability of molecules to self-assemble into well-defined, functional architectures is the cornerstone of supramolecular chemistry and materials science. The presence of both a hydrogen bond donor (amino and hydroxyl groups) and acceptor sites in this compound makes it an excellent candidate for the construction of supramolecular assemblies.

Future research could focus on its ability to form hydrogen-bonded networks in the solid state, leading to the formation of crystalline co-crystals or gels. researchgate.net By co-crystallizing with other molecules capable of hydrogen bonding, it may be possible to create new materials with tailored properties, such as specific optical or electronic characteristics. The self-assembly of this molecule on surfaces could also be investigated for applications in molecular electronics or sensor technology.

Table 2: Potential Supramolecular Interactions of this compound

Functional GroupPotential Hydrogen Bonding Interaction
Amino Group (-NH2) Donor
Hydroxyl Group (-OH) Donor and Acceptor
Aromatic Ring π-π stacking
Chlorine Atoms Halogen bonding

Advanced Computational Modeling for Predictive Chemistry

The future of chemical research is increasingly intertwined with computational power. For a compound like this compound, advanced computational modeling offers a pathway to rapidly explore its potential without the immediate need for extensive, and often expensive, laboratory synthesis and testing. These in silico methods can provide valuable predictions about the molecule's behavior, guiding further experimental work in a more targeted and efficient manner.

Machine Learning Approaches for Property Prediction

Machine learning (ML) is poised to revolutionize the prediction of molecular properties. nih.gov By training algorithms on large datasets of known molecules and their characteristics, ML models can learn the complex relationships between a molecule's structure and its properties. For this compound, this could be a powerful tool for predicting a wide range of physicochemical and reactive properties.

Future research could focus on developing and applying ML models to predict key parameters for this compound. A hypothetical research workflow could involve:

Data Curation: Assembling a large dataset of structurally similar aromatic amino alcohols and their experimentally determined properties.

Feature Engineering: Translating the molecular structure of this compound and related compounds into numerical descriptors (e.g., molecular fingerprints, topological indices).

Model Training: Using various ML algorithms (e.g., random forests, neural networks) to learn the structure-property relationships from the curated dataset.

Prediction and Validation: Applying the trained model to predict the properties of this compound and validating these predictions with targeted experiments.

A potential area of investigation would be the prediction of solubility in various organic solvents, which is a critical parameter for its use as a chemical intermediate. A hypothetical data table illustrating the kind of data that could be generated is presented below.

Table 1: Hypothetical Machine Learning Predictions for the Solubility of this compound

Solvent Predicted Solubility (g/L) at 25°C Confidence Score
Ethanol (B145695) 15.2 0.92
Toluene 2.5 0.88
Dichloromethane (B109758) 25.8 0.95
Acetone 18.9 0.90

This table is illustrative and contains hypothetical data.

Reaction Dynamics Simulations

While machine learning can predict static properties, reaction dynamics simulations can provide insights into the detailed mechanisms of chemical reactions involving this compound. These simulations model the motion of atoms and electrons as a reaction proceeds, offering a powerful lens to understand reactivity at a fundamental level. nih.gov

An unexplored avenue of research would be to use quantum mechanics/molecular mechanics (QM/MM) simulations to model the reactivity of the amino and hydroxyl groups of this compound. For instance, simulating the reaction of the amino group with an acyl chloride could reveal the transition state geometry, activation energy, and the role of the chloro substituents on the aromatic ring in modulating reactivity.

Table 2: Potential Parameters for Reaction Dynamics Simulation of this compound Acylation

Parameter Description Potential Research Question
Reaction Coordinate The path of the atoms as the acyl chloride approaches the amino group. What is the lowest energy pathway for the reaction?
Activation Energy The energy barrier that must be overcome for the reaction to occur. How does the activation energy change with different acyl chlorides?
Transition State Geometry The arrangement of atoms at the peak of the energy barrier. What is the precise geometry of the transition state?

| Solvent Effects | The influence of the surrounding solvent molecules on the reaction. | How does the choice of solvent affect the reaction rate and mechanism? |

This table is illustrative and contains hypothetical data.

Role in Non-Medicinal Applied Chemistry Research (e.g., agrochemicals, industrial intermediates, advanced materials precursors)

Beyond its potential in medicinal chemistry, this compound possesses structural features that make it an attractive candidate for various applications in applied chemistry. The presence of reactive amino and hydroxyl groups, combined with the dichlorinated phenyl ring, offers a versatile platform for the synthesis of a wide array of functional molecules.

Intermediate in Specialty Chemical Synthesis

The structure of this compound makes it a valuable intermediate for the synthesis of more complex specialty chemicals. The amino group can be readily transformed into a variety of other functional groups (e.g., amides, sulfonamides, diazonium salts), while the hydroxyl group can be oxidized or converted into an ether or ester. mdpi.com The chlorine atoms on the phenyl ring can also influence the reactivity and properties of the final products.

Future research could explore the use of this compound as a building block for the synthesis of novel agrochemicals or industrial dyes. For example, diazotization of the amino group followed by coupling with a suitable aromatic compound could lead to the formation of azo dyes with specific chromatic properties.

Precursor for Advanced Polymer Synthesis

The bifunctional nature of this compound (containing both an amino and a hydroxyl group) makes it a potential monomer for the synthesis of advanced polymers. For instance, it could be used in condensation polymerization reactions to create novel polyamides, polyesters, or polyurethanes. The presence of the dichlorophenyl moiety would be expected to impart specific properties to the resulting polymer, such as enhanced thermal stability, flame retardancy, and chemical resistance.

A research direction could be the synthesis and characterization of a polyester (B1180765) derived from the polycondensation of this compound with a dicarboxylic acid. The properties of this new polymer could be compared with existing polyesters to evaluate its potential for specialized applications. A related compound, a polymer-supported dichlorophenyl methanol (B129727) derivative, has been explored as a linker in solid-phase organic synthesis, highlighting the utility of this chemical motif in polymer chemistry. nih.gov

Development of Sensors or Probes (based on chemical reactivity, not biological)

The reactive functional groups of this compound could be exploited for the development of chemical sensors or probes. nih.gov The amino group, in particular, can participate in reactions that lead to a change in color or fluorescence, forming the basis for a chemosensor. For example, the reaction of the amino group with specific aldehydes or ketones could result in the formation of a Schiff base, which may have distinct spectroscopic properties.

An unexplored research avenue would be to incorporate this compound into a larger molecular framework to create a selective chemosensor for a particular analyte. The dichlorophenyl ring could be functionalized to tune the selectivity and sensitivity of the sensor. The development of a colorimetric sensor for the detection of specific metal ions, based on the complexation of the metal with the amino and hydroxyl groups, could be a promising area of investigation. The development of methanol sensors, while not directly related to this compound, demonstrates the general principles of creating chemical sensors for specific molecules. researchmap.jpmdpi.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (4-amino-2,5-dichlorophenyl)methanol, and how do reaction conditions influence yield and purity?

  • Methodological Answer : A common approach involves reducing a ketone precursor, such as 1-(4-amino-3,5-dichlorophenyl)ethanone, using sodium borohydride (NaBH₄) in anhydrous methanol under vigorous stirring. This method achieved an 89.6% yield after purification via flash column chromatography (n-hexane/EtOAc 8:1) . Key variables include solvent choice (e.g., methanol vs. ethanol), stoichiometry of NaBH₄, and purification techniques (e.g., crystallization vs. column chromatography). TLC monitoring is critical to confirm reaction completion .

Q. How can the purity and structural identity of this compound be validated post-synthesis?

  • Methodological Answer : Combine melting point analysis (lit. range: 155–162°C for structurally similar acetamide derivatives ) with spectroscopic techniques. X-ray crystallography is definitive for structural confirmation, as demonstrated for the analog 1-(4-amino-3,5-dichlorophenyl)ethanol, which revealed intermolecular N–H⋯O hydrogen bonds and dihedral angles between aromatic rings (60.49°) . For routine validation, use FT-IR to confirm hydroxyl and amine groups, and LC-MS to assess molecular weight and purity .

Advanced Research Questions

Q. What intermolecular interactions stabilize the crystal packing of this compound derivatives, and how do these affect material properties?

  • Methodological Answer : X-ray diffraction studies of the analog 1-(4-amino-3,5-dichlorophenyl)ethanol revealed two independent molecules in the asymmetric unit connected via N–H⋯O hydrogen bonds. The packing is further stabilized by O–H⋯N interactions, which influence solubility and thermal stability. Computational modeling (e.g., DFT) can predict these interactions for target derivatives . Such structural insights guide the design of polymers or coordination complexes with tailored stability .

Q. How do substituent modifications on the aromatic ring impact the reactivity and application potential of this compound?

  • Methodological Answer : Introducing electron-withdrawing groups (e.g., Cl) at specific positions alters electrophilic substitution patterns. For example, the 3,5-dichloro configuration in N-(4-amino-3,5-dichlorophenyl)acetamide enhances its utility as a dye intermediate by enabling regioselective coupling reactions . Systematic SAR studies using Hammett constants or computational electrostatic potential maps can predict reactivity trends .

Q. What contradictions exist in reported degradation pathways of chlorinated aromatic alcohols like this compound in environmental matrices?

  • Methodological Answer : Soil studies on structurally related chlorophenols show discrepancies in methanol-extractable metabolites. For example, N-(3,5-dichlorophenyl)-2,3,4-trihydroxy butanoic acid amide was identified in soybean leaves, but persistence varies with soil type and microbial activity . Resolve contradictions by conducting time-resolved LC-MS/MS analyses of rotational crop residues and validating with isotopically labeled standards .

Key Considerations for Researchers

  • Contradiction Analysis : Compare crystallization solvents (e.g., ethyl acetate/n-hexane vs. ethanol) to resolve discrepancies in reported melting points or yields .
  • Advanced Applications : Explore the compound’s role as a building block for Schiff base ligands (e.g., imine formation with 4-aminophenol) to develop antimicrobial or catalytic materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.